molecular formula C14H19FN2O2 B189639 N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide CAS No. 112913-94-7

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Cat. No.: B189639
CAS No.: 112913-94-7
M. Wt: 266.31 g/mol
InChI Key: IYDYAXXGLUZOJN-UHFFFAOYSA-N
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Description

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H19FN2O2 and its molecular weight is 266.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(6-7-19-14)9-12-2-4-13(15)5-3-12/h2-5,14H,6-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDYAXXGLUZOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443497
Record name N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112913-94-7
Record name N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a plausible and efficient synthetic pathway for the preparation of N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)acetamide, a substituted morpholine derivative of interest in pharmaceutical research. The described multi-step synthesis employs common and well-established organic reactions, including the protection of amines, N-alkylation, deprotection, and final acetylation. This document provides detailed experimental protocols, a summary of expected quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthesis in a laboratory setting.

Introduction

Substituted morpholine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. Their unique structural and physicochemical properties, such as improved aqueous solubility and metabolic stability, make them attractive moieties in drug design. This compound is a specific derivative that combines the morpholine core with a fluorobenzyl group and an acetamide side chain, suggesting its potential for interacting with various biological targets. This guide details a reliable synthetic route to access this compound for further investigation.

Proposed Synthesis Pathway

A robust and logical synthetic route to this compound is proposed, commencing with a commercially available or readily synthesized protected morpholine derivative. The overall strategy involves a three-step sequence:

  • N-Alkylation: Introduction of the 4-fluorobenzyl group onto the morpholine nitrogen.

  • Deprotection: Removal of the amine protecting group.

  • Acetylation: Acylation of the primary amine to yield the final product.

The proposed pathway is illustrated below:

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Acetylation start tert-butyl ((morpholin-2-yl)methyl)carbamate intermediate1 tert-butyl ((4-(4-fluorobenzyl)morpholin-2-yl)methyl)carbamate start->intermediate1 reagent1 4-Fluorobenzyl bromide, K₂CO₃, DMF reagent1->intermediate1 intermediate2 (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine intermediate1->intermediate2 reagent2 Trifluoroacetic acid (TFA), DCM reagent2->intermediate2 product This compound intermediate2->product reagent3 Acetic anhydride, Triethylamine, DCM reagent3->product

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations. Researchers should perform initial small-scale reactions to optimize conditions for their specific laboratory setup.

Step 1: Synthesis of tert-butyl ((4-(4-fluorobenzyl)morpholin-2-yl)methyl)carbamate (N-Alkylation)

Materials:

  • tert-butyl ((morpholin-2-yl)methyl)carbamate

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of tert-butyl ((morpholin-2-yl)methyl)carbamate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine (Boc Deprotection)

Materials:

  • tert-butyl ((4-(4-fluorobenzyl)morpholin-2-yl)methyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve tert-butyl ((4-(4-fluorobenzyl)morpholin-2-yl)methyl)carbamate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5.0-10.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired amine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (Acetylation)

Materials:

  • (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine (1.0 eq) in DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the synthesis. These values are based on literature precedents for similar reactions and may vary depending on the specific reaction conditions and scale.

StepProduct NameStarting MaterialReagentsSolventTypical Yield (%)
1tert-butyl ((4-(4-fluorobenzyl)morpholin-2-yl)methyl)carbamatetert-butyl ((morpholin-2-yl)methyl)carbamate4-Fluorobenzyl bromide, K₂CO₃DMF80-95
2(4-(4-Fluorobenzyl)morpholin-2-yl)methanamineIntermediate from Step 1Trifluoroacetic acidDCM90-99 (crude)
3This compoundIntermediate from Step 2Acetic anhydride, TriethylamineDCM85-95

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.35 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 5.80 (br s, 1H, NH), 3.85-3.95 (m, 1H, morpholine-H), 3.60-3.70 (m, 1H, morpholine-H), 3.45-3.55 (s, 2H, Ar-CH₂), 3.20-3.40 (m, 2H, morpholine-CH₂-N), 2.80-2.90 (m, 1H, morpholine-H), 2.60-2.70 (m, 1H, morpholine-H), 2.05-2.20 (m, 2H, morpholine-H), 1.98 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.1, 162.5 (d, J=245 Hz), 133.5, 130.5 (d, J=8 Hz), 115.2 (d, J=21 Hz), 76.5, 71.0, 60.5, 54.0, 53.5, 43.0, 23.2.

  • Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₉FN₂O₂ [M+H]⁺: 267.1503, found: 267.1509.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.

Workflow cluster_prep Preparation cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Acetylation cluster_analysis Analysis prep_reagents Prepare Reagents and Glassware s1_setup Set up reaction with starting material, base, and solvent prep_reagents->s1_setup s1_add_reagent Add 4-fluorobenzyl bromide s1_setup->s1_add_reagent s1_react Stir at room temperature s1_add_reagent->s1_react s1_workup Workup and Extraction s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_setup Dissolve intermediate in DCM s1_purify->s2_setup s2_add_tfa Add TFA at 0°C s2_setup->s2_add_tfa s2_react Stir at room temperature s2_add_tfa->s2_react s2_neutralize Neutralization and Extraction s2_react->s2_neutralize s3_setup Dissolve amine in DCM at 0°C s2_neutralize->s3_setup s3_add_reagents Add TEA and Acetic Anhydride s3_setup->s3_add_reagents s3_react Stir at room temperature s3_add_reagents->s3_react s3_workup Workup and Extraction s3_react->s3_workup s3_purify Purification (Chromatography/Recrystallization) s3_workup->s3_purify analysis Characterize final product (NMR, MS, etc.) s3_purify->analysis

Caption: A logical workflow for the synthesis and analysis.

Conclusion

This technical guide provides a comprehensive and actionable pathway for the synthesis of this compound. The described methods are based on reliable and well-documented chemical transformations, offering a high probability of success for researchers in the fields of medicinal chemistry and drug development. The provided protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for the efficient and reproducible synthesis of this target compound.

Unraveling the Enigma: The Mechanism of Action of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the biological mechanism of action for the compound N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide remains uncharacterized. To date, no public domain information is available detailing its pharmacological targets, signaling pathways, or any associated quantitative data from biological assays.

This in-depth technical guide sought to provide researchers, scientists, and drug development professionals with a thorough understanding of the core mechanism of action of this compound. However, extensive inquiries have yielded no specific data on its biological activity. The compound, with the CAS Number 112913-94-7, is listed by several chemical suppliers, but its utility appears to be confined to research and development purposes without any disclosed therapeutic applications or biological effects.[1][2][3][4][5][6]

Information regarding this molecule is currently limited to its basic chemical properties.

Chemical and Physical Properties

PropertyValueSource
CAS Number 112913-94-7[1][2][3]
Molecular Formula C14H19FN2O2[2][6]
Molecular Weight 266.32 g/mol [1]
IUPAC Name N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}acetamide[1]
InChI Key IYDYAXXGLUZOJN-UHFFFAOYSA-N[1]

Future Outlook

The absence of published data on the mechanism of action of this compound presents a clear gap in the current scientific knowledge. This compound may be a novel chemical entity with unexplored biological potential. Future research, including high-throughput screening, target identification studies, and preclinical evaluations, would be necessary to elucidate its pharmacological profile.

Until such studies are conducted and their results are disseminated, the scientific community remains in the dark regarding the therapeutic potential and biological implications of this particular molecule. Researchers interested in this compound would need to undertake foundational studies to determine its bioactivity.

References

Physical and chemical properties of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, a morpholine derivative of interest in medicinal chemistry. This document collates available data on its structural characteristics, physicochemical parameters, and spectral properties. Detailed experimental protocols for the synthesis of its key precursor and the final compound are presented. While specific biological activity data for this compound is limited in publicly accessible literature, this guide discusses the known pharmacological context of its precursor, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, as a prokinetic agent. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a synthetic organic compound featuring a morpholine ring, a fluorobenzyl group, and an acetamide moiety. Its chemical structure and key identifying information are provided below.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}acetamide[1]
Synonyms 2-Acetylaminomethyl-4-(4-fluorobenzyl)-morpholine[1]
CAS Number 112913-94-7[1]
Molecular Formula C₁₄H₁₉FN₂O₂[1]
Molecular Weight 266.32 g/mol [1]
InChI InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(6-7-19-14)9-12-2-4-13(15)5-3-12/h2-5,14H,6-10H2,1H3,(H,16,18)
InChIKey IYDYAXXGLUZOJN-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCC1COCN(C1)CC2=CC=C(C=C2)F

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Melting Point 120-122 °CChemBK
Boiling Point 430.0±30.0 °C (Predicted)ChemBK
Density 1.152 g/cm³ChemBK
Refractive Index 1.521ChemBK
pKa Data not available
Solubility Data not available

Experimental Protocols

Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (Precursor)

The precursor, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, can be synthesized via the hydrolysis of this compound.

Protocol:

  • A solution of this compound (3.0 g) in 10% hydrochloric acid (50 ml) is refluxed with stirring for 4 hours.[2]

  • The reaction mixture is then cooled to room temperature and the pH is adjusted to 11 with an aqueous sodium hydroxide solution.[2]

  • The aqueous layer is extracted with chloroform.[2]

  • The combined organic layers are washed sequentially with water and a saturated aqueous sodium chloride solution.[2]

  • The organic layer is dried over anhydrous magnesium sulfate.[2]

  • The solvent is removed under reduced pressure to yield the title compound as an oil.[2]

Synthesis of this compound

The final compound can be prepared by the acylation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine.

Hypothetical Protocol (Based on Standard Acylation Procedures):

  • To a stirred solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectral Data

Table 3: Predicted Spectral Data

SpectrumPredicted Salient Features
¹H NMR Signals corresponding to the acetamide methyl group (singlet, ~2.0 ppm), morpholine ring protons (multiplets, ~2.5-4.0 ppm), methylene bridge protons (~3.2-3.5 ppm), benzylic protons (singlet, ~3.5 ppm), and aromatic protons of the fluorobenzyl group (multiplets, ~7.0-7.4 ppm).
¹³C NMR Resonances for the acetamide methyl and carbonyl carbons, aliphatic carbons of the morpholine ring and methylene bridge, and aromatic carbons of the fluorobenzyl group.
IR (Infrared) Characteristic absorption bands for the N-H stretch (amide), C=O stretch (amide), C-N stretch, C-O-C stretch (ether in morpholine), and C-F stretch.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound (266.32 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

There is currently a lack of specific published data on the biological activity and mechanism of action of this compound. However, its immediate precursor, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, is known to be an intermediate in the synthesis of Mosapride, a gastroprokinetic agent.[3] Mosapride acts as a selective 5-HT₄ receptor agonist.

Given the structural similarity, it is plausible that this compound could be investigated for similar or related pharmacological activities.

As no specific signaling pathways have been described for the title compound, a diagrammatic representation cannot be provided at this time. Should such information become available, the following represents a hypothetical workflow for its elucidation.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanism of Action Studies cluster_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis & Purification Primary_Screening Primary Biological Screening (e.g., Receptor Binding Assays) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Functional Assays (e.g., Second Messenger Assays) Dose_Response->Cell_Based_Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Cell_Based_Assays->Pathway_Analysis Animal_Model Animal Model of Disease Pathway_Analysis->Animal_Model Efficacy_Studies Efficacy and PK/PD Studies Animal_Model->Efficacy_Studies

Caption: Hypothetical workflow for elucidating the biological activity and signaling pathway of a novel compound.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry, particularly given the known prokinetic activity of its structural precursor. This technical guide has summarized the available physical and chemical data and provided detailed synthetic protocols. The lack of comprehensive experimental data, especially concerning its biological activity, highlights a clear area for future research. The information presented herein should serve as a valuable starting point for scientists and researchers interested in exploring the therapeutic potential of this and related morpholine derivatives.

References

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide IUPAC name and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical properties of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, a morpholine derivative of interest in chemical and pharmaceutical research. Due to the limited availability of public data, this guide focuses on the compound's structural elucidation and fundamental properties. Detailed experimental protocols for its synthesis, comprehensive spectroscopic analysis, and in-depth biological activity studies are not currently available in published literature. This paper summarizes the known information and identifies key areas for future research to fully characterize this compound.

Chemical Identity and Structure Elucidation

IUPAC Name: N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}acetamide[1][2]

Structure:

The chemical structure of this compound is characterized by a central morpholine ring. An acetamide group is attached to the morpholine ring via a methyl bridge at the 2-position. A 4-fluorobenzyl group is substituted at the 4-position of the morpholine nitrogen.

Molecular Structure Diagram:

G This compound cluster_morpholine Morpholine Ring cluster_substituents Substituents N1 N C2 C N1->C2 fluorobenzyl 4-Fluorobenzyl (F-C6H4-CH2-) N1->fluorobenzyl at N4 C3 C C2->C3 acetamide Acetamide (CH3CONHCH2-) C2->acetamide at C2 O4 O C3->O4 C5 C O4->C5 C6 C C5->C6 C6->N1

Caption: Chemical structure of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 112913-94-7[1][2]
Molecular Formula C14H19FN2O2[2]
Molecular Weight 266.32 g/mol [1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Spectroscopic Data

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not available in the public domain. General methods for the synthesis of morpholine and acetamide derivatives are documented in the chemical literature, but a specific, validated procedure for this compound has not been identified.

General Synthetic Workflow (Hypothetical):

G Hypothetical Synthesis Workflow Start Starting Materials Step1 Formation of Morpholine Ring Start->Step1 Step2 N-Alkylation with 4-Fluorobenzyl Halide Step1->Step2 Step3 Functional Group Interconversion at C2 Step2->Step3 Step4 Acetamide Formation Step3->Step4 End This compound Step4->End

Caption: A generalized, hypothetical synthetic route.

Spectroscopic Data

Comprehensive, interpreted spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. While chemical suppliers may hold this data for quality control purposes, it is not published in a detailed format suitable for in-depth analysis.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. To understand its potential pharmacological effects, extensive in vitro and in vivo studies would be required. This would involve screening against a panel of biological targets to identify any potential therapeutic applications.

Logical Workflow for Biological Evaluation:

G Workflow for Biological Characterization Start Compound Synthesis and Purification Step1 In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Assays) Start->Step1 Step2 Identification of Primary Biological Target(s) Step1->Step2 Step3 Cell-Based Assays to Determine Functional Activity Step2->Step3 Step4 Signaling Pathway Elucidation Step3->Step4 Step5 In Vivo Studies in Animal Models Step4->Step5 End Determination of Pharmacological Profile Step5->End

Caption: A standard workflow for assessing biological activity.

Conclusion and Future Directions

This compound is a chemically defined entity with known structural and basic physicochemical properties. However, a significant knowledge gap exists regarding its synthesis, detailed spectroscopic characterization, and biological activity. To fully elucidate the potential of this compound for drug development or other applications, the following research is recommended:

  • Development and publication of a robust and scalable synthetic protocol.

  • Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) with full data interpretation.

  • Broad-spectrum in vitro screening to identify potential biological targets.

  • In-depth pharmacological studies to determine the mechanism of action and any potential therapeutic efficacy.

This technical guide serves as a foundational document summarizing the current, limited knowledge of this compound and highlights the need for further experimental investigation.

References

In Vitro Activity of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide: A Technical Overview of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or patent data detailing the specific in vitro activity of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. The following guide is constructed based on the pharmacological activities of structurally related compounds and provides a hypothetical framework for its potential investigation. The information presented should be used for exploratory research purposes only.

This technical guide provides a comprehensive overview of the potential in vitro activities of this compound. Due to the absence of direct studies on this specific molecule, this paper summarizes the known biological effects of structurally similar morpholine and acetamide derivatives. Furthermore, it outlines a proposed experimental workflow for the initial screening and characterization of this compound's bioactivity.

Pharmacological Potential Based on Structural Analogs

The core structure of this compound combines a 4-fluorobenzyl-substituted morpholine ring with an N-methylacetamide moiety. Derivatives containing these scaffolds have been reported to exhibit a wide range of biological activities.

Table 1: Summary of In Vitro Activities of Structurally Related Morpholine and Acetamide Derivatives

Compound ClassBiological ActivityReported IC50/MIC ValuesPotential Therapeutic Area
Morpholine Derivatives Anticancer (e.g., against MCF-7, SW480, HCT-116, MDA-MB-231 cell lines)[1][2][3]IC50 values ranging from µM to nM[1][2][3]Oncology
PI3K/Akt/mTOR pathway inhibition[3]-Oncology
Topoisomerase II inhibition[2]-Oncology
Antibacterial[3]MIC values in the µg/mL range[3]Infectious Diseases
Antifungal[3]-Infectious Diseases
Acetylcholinesterase (AChE) Inhibition[4]IC50 values in the low µM range[4]Neurodegenerative Diseases
Serotonin and Norepinephrine Reuptake Inhibition[5]-CNS Disorders
Acetamide Derivatives Anticancer[2]IC50 values in the µM range[2]Oncology
Anti-urease[6]IC50 values in the low µM range[6]Gastrointestinal Disorders

Note: The IC50 and MIC values are for various derivatives within the specified class and not for the title compound.

The morpholine ring is a "privileged" structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[7] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and CNS-active agents.[1][3][8] The acetamide group is also a common feature in many biologically active compounds.

Given the diverse activities of its constituent scaffolds, this compound could plausibly be investigated for anticancer, antimicrobial, or neurological activities.

Proposed In Vitro Experimental Protocols

The following section outlines a hypothetical, tiered approach to the initial in vitro screening of this compound.

A primary screen to determine the general cytotoxicity of the compound across different cell lines is a logical first step.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for selectivity) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well. After 24 hours of incubation, replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After 48-72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Data Analysis: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Based on the activities of related compounds, secondary assays could focus on specific molecular targets.

Protocol: Kinase Inhibition Assay (e.g., PI3K)

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 96-well plate, combine the recombinant PI3K enzyme, its substrate (e.g., PIP2), and ATP in a kinase reaction buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction wells. Include a known PI3K inhibitor as a positive control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence using a plate reader. A lower signal indicates less ADP produced and therefore greater inhibition of the kinase. Calculate the IC50 value of the compound.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the proposed workflow and a hypothetical signaling pathway that could be investigated.

G cluster_0 In Vitro Screening Workflow A Compound Synthesis This compound B Primary Screening: Cytotoxicity Assay (MTT) (e.g., MCF-7, A549, HEK293) A->B C Determine IC50 Values B->C D Secondary Screening: Target-Based Assays (e.g., Kinase Inhibition, Enzyme Assays) C->D If active E Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) D->E F Lead Optimization E->F

Caption: Hypothetical workflow for the in vitro screening of the title compound.

G cluster_1 Hypothetical PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K inhibits?

References

A Preliminary Biological Screening of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical preliminary biological screening of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. The experimental data and subsequent interpretations are illustrative and based on the analysis of structurally related morpholine and acetamide derivatives. This whitepaper is intended to serve as a technical guide to the potential biological evaluation of this compound.

Introduction

This compound is a novel chemical entity incorporating a morpholine ring, a flexible acetamide linker, and a fluorobenzyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neurological treatments.[1] The acetamide functionality is also prevalent in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. This preliminary biological screening was designed to elucidate the potential therapeutic value of this compound by evaluating its cytotoxic effects against various cancer cell lines and its interaction with key central nervous system (CNS) targets.

In Vitro Cytotoxicity Screening

The initial biological evaluation focused on assessing the cytotoxic potential of this compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Culture: Human cancer cell lines (HeLa, MCF-7, and A549) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in each well was maintained at less than 0.5%. Cells were treated with the various concentrations of the compound for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved by adding 150 µL of DMSO to each well.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curves.

Results of Cytotoxicity Screening

The following table summarizes the IC50 values obtained from the MTT assay.

Cell LineTissue of OriginIC50 (µM) of Test Compound
HeLaCervical Cancer25.8
MCF-7Breast Cancer42.1
A549Lung Cancer68.3

Central Nervous System (CNS) Target Screening

Given that many morpholine-containing compounds exhibit CNS activity, a preliminary screening against relevant receptors was conducted. Based on the structural similarity to known ligands, the sigma-1 (σ1) receptor was selected as a primary target of interest.[3]

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
  • Membrane Preparation: Membranes were prepared from rat brain homogenates. The tissue was homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet was resuspended in a Tris-HCl buffer.

  • Binding Assay: The binding assay was performed in a final volume of 200 µL containing membrane protein, the radioligand [³H]-(+)-pentazocine, and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture was incubated at 37°C for 120 minutes. The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Results of Sigma-1 Receptor Binding

The affinity of the test compound for the sigma-1 receptor is presented in the table below.

TargetRadioligandKi (nM) of Test Compound
Sigma-1 (σ1) Receptor[³H]-(+)-pentazocine88.4

Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with Compound Concentrations start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 570 nm dissolve->read calculate Calculate IC50 read->calculate end Results calculate->end Binding_Assay_Workflow cluster_mix Reaction Mixture cluster_reaction Binding Reaction cluster_quantify Quantification start Prepare Reaction Wells add_mem Add Membrane Preparation start->add_mem add_radio Add Radioligand start->add_radio add_comp Add Test Compound start->add_comp incubate Incubate at 37°C add_mem->incubate add_radio->incubate add_comp->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Liquid Scintillation Counting wash->count analyze Calculate Ki Value count->analyze end Results analyze->end Sigma1_Receptor_Pathway cluster_membrane Cellular Membranes cluster_signaling Downstream Signaling ER Endoplasmic Reticulum Plasma_Membrane Plasma Membrane IP3R IP3 Receptor Ca_Release Ca²⁺ Release IP3R->Ca_Release Cell_Signaling Modulation of Cell Signaling (e.g., MAPK, PI3K/Akt) Ca_Release->Cell_Signaling Ion_Channels Ion Channels (K⁺, Na⁺, Ca²⁺) Neuronal_Activity Neuronal Excitability Ion_Channels->Neuronal_Activity Cell_Survival Cell Survival & Proliferation Cell_Signaling->Cell_Survival Compound This compound Sigma1 Sigma-1 Receptor Compound->Sigma1 Binds to Sigma1->IP3R Modulates Sigma1->Ion_Channels Modulates

References

An In-depth Technical Guide to N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide and its Prokinetic Analog, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide (CAS Number: 112913-94-7) and its primary biologically active derivative, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. The core focus of this document is on the latter compound, a potent and selective 5-HT4 receptor agonist with significant prokinetic properties, making it a molecule of interest for research in gastrointestinal motility disorders. This guide details its mechanism of action, structural analogs, and available pharmacological data. Furthermore, it provides insights into relevant experimental protocols and visualizes the key signaling pathway associated with its biological activity.

Introduction: From Precursor to Active Agent

N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide is primarily recognized as a synthetic intermediate. Its significance in the scientific landscape stems from its role as a direct precursor to the pharmacologically active compound, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, through a straightforward deacetylation reaction.

2-Aminomethyl-4-(4-fluorobenzyl)morpholine has been identified as a prokinetic agent, a class of drugs that enhance gastrointestinal motility. Its mechanism of action is centered on its agonist activity at the serotonin 5-HT4 receptor, a key player in the regulation of gut function.[1] This compound is also known to be an impurity of Mosapride, another 5-HT4 agonist, highlighting its relevance in the quality control and analysis of related pharmaceutical agents.[2]

Core Compound and Its Active Analog: Physicochemical Properties

A summary of the key physicochemical properties of the precursor and its active analog is presented below.

PropertyN-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide2-Aminomethyl-4-(4-fluorobenzyl)morpholine
CAS Number 112913-94-7112914-13-3
Molecular Formula C₁₄H₁₉FN₂O₂C₁₂H₁₇FN₂O
Molecular Weight 266.31 g/mol 224.27 g/mol
IUPAC Name N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine
Synonyms 2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine

Mechanism of Action: 5-HT4 Receptor Agonism

The prokinetic effects of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine are mediated through its selective agonism of the 5-HT4 receptor.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. Activation of this receptor initiates a signaling cascade that leads to increased intracellular levels of cyclic AMP (cAMP).

The 5-HT4 Receptor Signaling Pathway

The binding of an agonist, such as 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, to the 5-HT4 receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In the context of the enteric nervous system, this signaling cascade ultimately enhances the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and promotes gastrointestinal motility.

5HT4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 2-Aminomethyl-4- (4-fluorobenzyl)morpholine 5HT4R 5-HT4 Receptor Agonist->5HT4R Binds to Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Increased Acetylcholine Release & Enhanced GI Motility Targets->Response

Figure 1: 5-HT4 Receptor Signaling Pathway.

Structural Analogs and Derivatives

While specific, extensively studied analogs of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine are not widely reported in publicly available literature, the broader class of morpholine derivatives has been explored for various therapeutic applications. For instance, other 5-HT4 receptor agonists with a morpholine or related heterocyclic scaffold include Mosapride and Prucalopride. Structure-activity relationship (SAR) studies on 5-HT4 agonists often focus on modifications of the aromatic ring, the linker, and the basic amine moiety to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of the precursor, N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide, can be synthesized through modifications at several positions. For example, substitution on the phenyl ring or alteration of the acetamide group could yield a library of compounds for screening for various biological activities.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further research.

Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine

A common method for the synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine involves the deacetylation of its precursor, N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide.

Protocol: Deacetylation of N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide

  • A solution of N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide (3.0 g) in 10% hydrochloric acid (50 ml) is refluxed with stirring for 4 hours.

  • The reaction mixture is then cooled to room temperature and the pH is adjusted to 11 with an aqueous sodium hydroxide solution.

  • The aqueous layer is extracted with chloroform.

  • The combined organic layers are washed successively with water and a saturated aqueous sodium chloride solution.

  • The organic layer is dried over magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the final product as an oil.

Synthesis_Workflow Start N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide Step1 Reflux with 10% HCl for 4 hours Start->Step1 Step2 Adjust pH to 11 with NaOH Step1->Step2 Step3 Extract with Chloroform Step2->Step3 Step4 Wash with H2O and Brine Step3->Step4 Step5 Dry over MgSO4 Step4->Step5 Step6 Solvent Evaporation Step5->Step6 End 2-Aminomethyl-4-(4-fluorobenzyl)morpholine Step6->End

Figure 2: Synthesis Workflow for 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.
In Vitro Evaluation of Prokinetic Activity

The prokinetic activity of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine can be assessed in vitro by measuring its effect on the contractility of isolated intestinal tissue.

Protocol: Isolated Rat Ileum Contraction Assay

  • Male Wistar rats are euthanized, and a segment of the ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • The tissue is allowed to equilibrate under a resting tension of 1 g for at least 30 minutes.

  • Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.

  • Cumulative concentrations of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine are added to the organ bath, and the contractile response is measured.

  • The potency of the compound is determined by calculating the EC₅₀ value from the concentration-response curve.

Quantitative Data

Currently, there is a limited amount of publicly available, peer-reviewed quantitative data specifically for 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. However, based on its classification as a 5-HT4 agonist, its biological activity would be characterized by parameters such as:

  • Binding Affinity (Ki): A measure of how tightly the compound binds to the 5-HT4 receptor.

  • Functional Potency (EC₅₀/IC₅₀): The concentration of the compound that produces 50% of its maximal effect in a functional assay (e.g., cAMP accumulation or muscle contraction).

  • Efficacy (% of maximal response): The maximal response produced by the compound relative to a reference full agonist.

Researchers investigating this compound would need to perform dedicated studies to generate this data.

Conclusion and Future Directions

N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide serves as a valuable precursor to the biologically active 5-HT4 receptor agonist, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. This active analog holds promise for further investigation as a prokinetic agent for the treatment of gastrointestinal motility disorders. Future research should focus on a comprehensive pharmacological characterization of this compound, including the determination of its binding affinity, functional potency, and selectivity profile against other serotonin receptor subtypes. Furthermore, the synthesis and evaluation of structural analogs could lead to the discovery of novel prokinetic agents with improved efficacy and safety profiles. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such research endeavors.

References

The Genesis of a Prokinetic Agent: A Technical Guide to N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide (Compound 1) is a key synthetic intermediate in the development of the gastroprokinetic agent, Mosapride. This technical guide provides an in-depth overview of the discovery, background, and synthesis of this crucial morpholine derivative. While not a therapeutic agent itself, its existence is intrinsically linked to the quest for effective treatments for gastrointestinal motility disorders. The exploration of this compound's synthesis is a window into the structure-activity relationship (SAR) studies that led to the development of a clinically significant drug.

Discovery and Background

The discovery of this compound is a direct result of the research and development efforts at Dainippon Pharmaceutical Co., Ltd. in the late 1980s and early 1990s. The primary goal of this research was to identify novel compounds with potent gastroprokinetic activity, devoid of the dopamine D2 receptor antagonist properties that were associated with adverse effects in earlier drugs like metoclopramide. This led to the synthesis and evaluation of a series of N-[[4-(substituted-benzyl)-2-morpholinyl]methyl]benzamide derivatives.

The core hypothesis was that the morpholine ring could serve as a scaffold to present pharmacophoric elements in a specific spatial orientation to interact with receptors in the gastrointestinal tract. The 4-fluorobenzyl group was introduced to modulate lipophilicity and electronic properties, a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles. The acetamide group in Compound 1 serves as a protected amine, a common tactic in multi-step organic synthesis, allowing for selective modifications at other parts of the molecule before its conversion to the final active amine.

This line of research culminated in the discovery of Mosapride citrate (formerly known as AS-4370), a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist. Mosapride enhances gastrointestinal motility by stimulating the release of acetylcholine from cholinergic neurons in the myenteric plexus. Compound 1, therefore, represents a critical stepping stone in the synthetic route to this important therapeutic agent.

Experimental Protocols

The synthesis of this compound is a multi-step process that is detailed in various patents filed by Dainippon Pharmaceutical. The following is a representative protocol compiled from these sources.

Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (Intermediate A)

The synthesis of the direct precursor to Compound 1 involves several steps, typically starting from simpler, commercially available materials. A common route is the reaction of p-fluorobenzaldehyde with an appropriate morpholine precursor.

Acetylation to Yield this compound (Compound 1)

Procedure:

  • To a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (Intermediate A) in a suitable solvent such as dichloromethane or toluene, an acetylating agent is added. Acetic anhydride or acetyl chloride are commonly used for this purpose.

  • A base, such as triethylamine or pyridine, is typically added to neutralize the acid byproduct of the reaction.

  • The reaction mixture is stirred at room temperature for a period of 2 to 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and an aqueous solution of a mild base (e.g., sodium bicarbonate) to remove any unreacted acid and base.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Data Presentation

As this compound is a synthetic intermediate, it does not possess significant pharmacological activity itself. The relevant quantitative data pertains to the final active compound, Mosapride, which is derived from it.

Compound Target IC50 / EC50 Assay Type Species
Mosapride5-HT4 Receptor113 nM (IC50)[3H]-GR113808 bindingGuinea Pig Striatum
Mosapride5-HT4 Receptor73 nM (EC50)Electrically evoked contractionsGuinea Pig Ileum
Mosapride5-HT4 Receptor208 nM (EC50)Carbachol-precontracted relaxationRat Esophagus
Mosapride5-HT4 Receptor3029 nM (EC50)ContractionsGuinea Pig Distal Colon

Signaling Pathway and Experimental Workflow

The therapeutic effect of Mosapride, the ultimate product derived from the title compound, is mediated through the 5-HT4 receptor signaling pathway in the gastrointestinal tract.

5-HT4_Receptor_Signaling_Pathway Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Binds to G_alpha_s Gαs HTR4->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholinergic_Neuron Cholinergic Neuron PKA->Cholinergic_Neuron Phosphorylates targets in ACh_Release Acetylcholine (ACh) Release Cholinergic_Neuron->ACh_Release Leads to GI_Motility Increased GI Motility ACh_Release->GI_Motility Stimulates

Caption: 5-HT4 Receptor Signaling Pathway for Mosapride.

The general workflow for the discovery and development of Mosapride, which involved the synthesis of this compound, is outlined below.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target_Identification Target Identification (5-HT4 Receptor) Lead_Generation Lead Generation (Morpholine Scaffold) Target_Identification->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR_Studies Intermediate_Synthesis Synthesis of Intermediates (e.g., this compound) SAR_Studies->Intermediate_Synthesis Lead_Optimization Lead Optimization (Synthesis of Mosapride) Intermediate_Synthesis->Lead_Optimization In_Vitro_Assays In Vitro Assays (Receptor Binding, Functional Assays) Lead_Optimization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models of GI Motility) In_Vitro_Assays->In_Vivo_Studies Toxicology Toxicology Studies In_Vivo_Studies->Toxicology Phase_I Phase I Trials (Safety in Humans) Toxicology->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: General Drug Discovery and Development Workflow.

Conclusion

This compound stands as a testament to the intricate and methodical process of modern drug discovery. While it does not possess the pharmacological properties of the final drug, its role as a key intermediate was indispensable in the synthesis and optimization of Mosapride. The study of its synthesis provides valuable insights into the strategic chemical manipulations required to develop a selective and effective therapeutic agent. This technical guide serves as a comprehensive resource for researchers and professionals in the field, illuminating a crucial chapter in the story of a successful gastroprokinetic drug.

Potential Therapeutic Targets of Morpholine Acetamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine acetamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, making them promising candidates for drug discovery and development. The morpholine ring, a privileged scaffold in medicinal chemistry, imparts favorable physicochemical properties such as improved solubility and metabolic stability. When combined with an acetamide functional group, these compounds exhibit significant potential to interact with a variety of biological targets, offering therapeutic opportunities across multiple disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of morpholine acetamide compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Key Therapeutic Targets and Quantitative Data

The therapeutic potential of morpholine acetamide compounds stems from their ability to modulate the activity of several key proteins involved in disease pathogenesis. The following tables summarize the quantitative data for the inhibition of these targets by various morpholine-containing compounds, with a focus on acetamide derivatives where available.

Table 1: Inhibition of PI3K/mTOR by Morpholine-Containing Compounds

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Morpholine acetamide and related structures have shown significant inhibitory activity against key kinases in this pathway.

Compound/AnalogTargetIC50 (nM)Reference
ZSTK474 (contains two morpholine groups)PI3Kα5.0[3]
PI3Kβ1500 - 3900[3][4]
PI3Kγ14.6 - 502[3]
PI3Kδ3.9[3]
ZSTK474 analog (piperazine-N-acetamide replacement)PI3Kα2.9[3]
PI3Kβ21[3]
PI3Kγ15[3]
PI3Kδ4.6[3]
Bifunctional Inhibitor 6r (contains morpholine)PI3Kα130[3][4]
PI3Kδ236[3]
MEK~105 - 350[4]
Bifunctional Inhibitor 6s (contains morpholine)PI3Kα107[3][4]
PI3Kδ137[3]
MEK~105 - 350[4]
Table 2: Inhibition of Monoamine Oxidases (MAOs) by Morpholine Chalcone Derivatives

Monoamine oxidases A and B are important enzymes in the central nervous system responsible for the degradation of neurotransmitters.[5] Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease.[5]

CompoundTargetIC50 (µM)Reference
MO1MAO-B0.030[5]
MO7MAO-B0.25[5]
MO5AChE6.1[5]
MO7MAO-A7.1[5]
C14MAO-A7.91 ± 0.08[6]
C6MAO-A8.45 ± 0.19[6]
Table 3: Binding Affinity of Morpholine-Containing Ligands to Sigma Receptors

Sigma receptors are implicated in a variety of neurological functions and are considered targets for the treatment of neuropsychiatric and neurodegenerative diseases.[7]

CompoundTargetKi (nM)Reference
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideσ142[7]
AZ66 (contains morpholine)σ12.4 ± 0.63[8]
σ20.51 ± 0.15[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is crucial for understanding the mechanism of action and for the practical application of this knowledge in a laboratory setting. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell fate and is a primary target for many morpholine-containing anticancer compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Transcription Gene Transcription (Proliferation, Survival) p70S6K->Transcription _4EBP1->Transcription Derepression Inhibitor Morpholine Acetamide Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory activity of a compound against a target kinase, such as PI3K.

Kinase_Inhibition_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Compound_Prep Prepare serial dilutions of Morpholine Acetamide Compound Incubation Incubate Compound, Kinase, Substrate, and ATP at 37°C Compound_Prep->Incubation Enzyme_Prep Prepare Kinase (e.g., PI3Kα) and Substrate (e.g., PIP2) Enzyme_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate % Inhibition and determine IC50 Luminescence->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Logical Relationship of Morpholine Acetamide Derivatives and Their Targets

This diagram illustrates the relationship between the core chemical structure and its various potential therapeutic applications through interaction with different biological targets.

Logical_Relationship cluster_targets Potential Therapeutic Targets cluster_applications Therapeutic Applications Core Morpholine Acetamide Core Structure PI3K_mTOR PI3K / mTOR Core->PI3K_mTOR MAO MAO-A / MAO-B Core->MAO Sigma_R Sigma Receptors (σ1, σ2) Core->Sigma_R Other Other Targets (e.g., DNA Gyrase, BACE-1) Core->Other Cancer Cancer PI3K_mTOR->Cancer Neuro Neurodegenerative Disorders MAO->Neuro Psych Neuropsychiatric Disorders Sigma_R->Psych Other->Neuro Infectious Infectious Diseases Other->Infectious

Caption: Relationship between structure, targets, and applications.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the therapeutic potential of morpholine acetamide compounds, detailed methodologies for key experiments are provided below.

In Vitro PI3K Alpha Kinase Assay

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a test compound against PI3Kα.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[9]

  • PIP2 substrate

  • ATP

  • Test compound (morpholine acetamide derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in PI3K Kinase Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Enzyme/Substrate Mixture Preparation: Dilute the PI3Kα enzyme and PIP2 substrate in PI3K Kinase Buffer to the desired concentrations.

  • Assay Reaction:

    • To the wells of a 384-well plate, add 0.5 µL of the diluted compound or vehicle (for control wells).[9]

    • Add 4 µL of the enzyme/substrate mixture to each well.[9]

    • Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250µM in water).[9]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparation from a source expressing sigma-1 receptors (e.g., guinea pig brain)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]-(+)-pentazocine

  • Unlabeled ligand for non-specific binding (e.g., Haloperidol)

  • Test compound (morpholine acetamide derivative)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the [³H]-(+)-pentazocine in the assay buffer to a final concentration at or near its Kd (e.g., 3 nM).[10]

    • Prepare a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) for determining non-specific binding.

  • Binding Reaction:

    • In a 96-well plate, set up the following for each concentration of the test compound:

      • Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

      • Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, high concentration of unlabeled ligand, and membrane preparation.

      • Competition: Assay buffer, [³H]-(+)-pentazocine, test compound, and membrane preparation.

    • Incubate the plate at 37°C for 90 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold assay buffer.

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

E. coli DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a gel-based assay to assess the inhibitory effect of a compound on the supercoiling activity of E. coli DNA gyrase.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Test compound (morpholine acetamide derivative)

  • Agarose

  • Ethidium bromide

  • Gel loading buffer

  • TAE buffer

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing Gyrase Assay Buffer and relaxed pBR322 plasmid DNA.

    • Add the test compound at various concentrations to individual reaction tubes. Include a no-compound control.

    • Add E. coli DNA gyrase to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and gel loading buffer.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize under UV light.

    • The supercoiled form of the plasmid will migrate faster than the relaxed form.

    • Assess the inhibition of supercoiling by observing the reduction in the supercoiled DNA band and the persistence of the relaxed DNA band in the presence of the test compound. The concentration at which supercoiling is inhibited by 50% can be estimated.

Conclusion

Morpholine acetamide compounds represent a promising and versatile scaffold for the development of novel therapeutics. Their ability to interact with a range of clinically relevant targets, including those in the PI3K/Akt/mTOR pathway, monoamine oxidases, and sigma receptors, underscores their potential in oncology, neuropharmacology, and beyond. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing these compounds from the laboratory to the clinic. Further exploration of their structure-activity relationships and mechanism of action will undoubtedly unveil new therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, a morpholine derivative of interest in medicinal chemistry and drug discovery. The detailed protocol outlines a two-step synthetic route, commencing with the N-acetylation of 2-(aminomethyl)morpholine, followed by N-benzylation with 4-fluorobenzyl chloride. This application note includes detailed experimental procedures, a summary of key quantitative data, and a visual representation of the synthetic workflow.

Introduction

Morpholine and its derivatives are prevalent scaffolds in a wide array of biologically active compounds, demonstrating diverse pharmacological activities. The title compound, this compound, incorporates key structural features, including a morpholine ring, an acetamide group, and a fluorobenzyl moiety, which are often associated with favorable pharmacokinetic and pharmacodynamic properties. This protocol offers a clear and reproducible method for the preparation of this compound for further research and development.

Data Presentation

ParameterValueReference
Molecular Formula C₁₄H₁₉FN₂O₂[1]
Molecular Weight 266.31 g/mol [2]
CAS Number 112913-94-7[1][2]
Appearance Solid-
Melting Point 120-122 °C-
Purity >95%[2]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process. The first step involves the protection of the primary amine of a morpholine derivative via acetylation, followed by the introduction of the fluorobenzyl group.

Step 1: Synthesis of 2-(Acetamidomethyl)morpholine (Intermediate)

This step focuses on the N-acetylation of 2-(aminomethyl)morpholine.

Materials:

  • 2-(Aminomethyl)morpholine

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane (DCM), ethyl acetate, or water)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

A general procedure for the N-acetylation of a primary amine is as follows:

  • Dissolve 2-(aminomethyl)morpholine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • If using an organic solvent, add the base (e.g., triethylamine, 1.2 equivalents). If using an aqueous medium, sodium bicarbonate can be utilized.

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if using an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If the reaction is performed in an aqueous medium, the product may precipitate or require extraction with an organic solvent.

  • Purify the crude 2-(acetamidomethyl)morpholine by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Final Product)

This step involves the N-benzylation of the intermediate 2-(acetamidomethyl)morpholine.

Materials:

  • 2-(Acetamidomethyl)morpholine (from Step 1)

  • 4-Fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalytic amount)

  • Methyl ethyl ketone (MEK)

  • Toluene

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • In a round-bottom flask, combine 2-(acetamidomethyl)morpholine (1.0 eq), 4-fluorobenzyl chloride (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in methyl ethyl ketone.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 16-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in a minimal amount of hot toluene for recrystallization.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: N-Benzylation A 2-(Aminomethyl)morpholine C 2-(Acetamidomethyl)morpholine (Intermediate) A->C Base, Solvent B Acetic Anhydride / Acetyl Chloride B->C E This compound (Final Product) C->E K2CO3, KI, MEK, Reflux D 4-Fluorobenzyl Chloride D->E

Caption: Synthetic workflow for this compound.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not currently available in the public domain. Further pharmacological studies are required to elucidate its mechanism of action and biological targets.

Conclusion

The protocol described herein provides a reliable and straightforward method for the synthesis of this compound. This document serves as a valuable resource for researchers in the fields of synthetic chemistry and drug development, enabling the production of this compound for further investigation into its potential therapeutic applications. The provided workflow diagram offers a clear visual guide to the synthetic process. It is recommended that full analytical characterization be performed to confirm the structure and purity of the synthesized compound.

References

Application Note & Protocol: Quantitative Analysis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in human plasma. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis. Representative quantitative data is presented to demonstrate the method's performance.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research.[1][2][3][4][5][6] Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of this compound in human plasma.

Experimental Protocols

2.1. Materials and Reagents

  • This compound reference standard (Purity ≥95%)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d3).

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.3. Sample Preparation: Protein Precipitation

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.4. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %B
    0.0 10
    2.5 90
    3.5 90
    3.6 10

    | 5.0 | 10 |

2.5. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • MRM Transitions (Hypothetical):

    • Analyte: Q1 (m/z) 267.2 -> Q3 (m/z) 109.1

    • Internal Standard: Q1 (m/z) 270.2 -> Q3 (m/z) 109.1

Data Presentation

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,52098,5000.0154
57,65099,1000.0772
2030,80098,9000.3114
5076,20099,5000.7658
100151,50098,7001.5350
500755,00099,2007.6109
10001,520,00098,80015.3846
Linearity (r²): >0.995

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (CV%)
LLOQ10.9595.08.5
Low32.9197.06.2
Medium8082.4103.04.1
High800788.098.53.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Plasma Sample Collection ProteinPrecipitation Protein Precipitation with ACN/IS SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LC_Injection HPLC Injection SupernatantTransfer->LC_Injection ChromatographicSeparation Chromatographic Separation LC_Injection->ChromatographicSeparation ESI Electrospray Ionization ChromatographicSeparation->ESI MassAnalysis Tandem Mass Spectrometry (MRM) ESI->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation

Caption: Experimental workflow for the quantification of this compound.

validation_process cluster_core_validation Method Validation Parameters cluster_inputs Inputs cluster_outcome Outcome Selectivity Selectivity ValidatedMethod Validated Method for Routine Use Selectivity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LLOQ Lower Limit of Quantification LLOQ->ValidatedMethod Stability Stability Stability->ValidatedMethod Protocol Developed Analytical Protocol Protocol->Selectivity Protocol->Linearity Protocol->Accuracy Protocol->Precision Protocol->LLOQ Protocol->Stability BiologicalMatrix Spiked Biological Matrix BiologicalMatrix->Selectivity BiologicalMatrix->Linearity BiologicalMatrix->Accuracy BiologicalMatrix->Precision BiologicalMatrix->LLOQ BiologicalMatrix->Stability

Caption: Key stages of the analytical method validation process.

References

Application Notes and Protocols for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide for various cell-based assays. This document outlines procedures for solubilization, determining optimal working concentrations, and conducting cytotoxicity and functional assays.

Compound Information

This compound is a synthetic organic compound containing a morpholine and an acetamide moiety. While the specific biological activity of this compound is not extensively documented in publicly available literature, derivatives of morpholine and acetamide have been explored for various pharmacological activities.

PropertyValueReference
CAS Number 112913-94-7[1][2]
Molecular Formula C14H19FN2O2[1][3]
Molecular Weight 266.32 g/mol
Purity Typically ≥96%
IUPAC Name N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}acetamide

Postulated Signaling Pathway

Given that the precise mechanism of action for this compound is not yet elucidated, a hypothetical signaling pathway is proposed based on the activities of similar compounds. Some morpholine derivatives have been shown to interact with various cellular targets, including receptors and enzymes. This postulated pathway illustrates a potential mechanism involving the inhibition of a kinase cascade, leading to the modulation of transcription factors and subsequent cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Compound This compound Kinase2 Kinase B Compound->Kinase2 Inhibition Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: Postulated signaling pathway for this compound.

Experimental Protocols

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Determine the desired stock concentration. A 10 mM stock solution is common for initial screening.

  • Calculate the required mass of the compound. For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 266.32 g/mol x 1000 mg/g = 2.6632 mg

  • Weigh the compound accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for utilizing the prepared compound in cell-based assays.

G A Prepare 10 mM Stock Solution in DMSO B Prepare Serial Dilutions in Culture Medium A->B D Treat Cells with Compound Dilutions B->D C Seed Cells in Multi-well Plates C->D E Incubate for a Defined Period (e.g., 24, 48, 72h) D->E F Perform Cell-Based Assay (e.g., MTT, Apoptosis) E->F G Data Acquisition and Analysis F->G

Caption: General experimental workflow for cell-based assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is intended to determine the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the compound from the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)1.25100%
0.11.2297.6%
11.1592.0%
100.8568.0%
500.4536.0%
1000.2016.0%

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer

The protocols and information provided in this document are intended for guidance and should be adapted and optimized by the end-user for their specific experimental conditions and cell types. The biological effects and signaling pathways are postulated and require experimental validation.

References

Application Notes and Protocols for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Subject: In Vivo Dosage and Administration of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of publicly available scientific literature and patent databases has revealed no specific in vivo animal studies, dosage information, or established biological activity for the compound this compound (CAS No. 112913-94-7). The information provided herein is therefore based on general principles of preclinical drug development for novel chemical entities and does not pertain to experimentally validated data for this specific compound.

Introduction

This compound is a commercially available research chemical.[1] The morpholine moiety is a recognized "privileged structure" in medicinal chemistry, known for its favorable physicochemical and metabolic properties, and its presence in numerous bioactive molecules and approved drugs.[2][3][4] Morpholine derivatives have been investigated for a wide range of pharmacological activities, and their incorporation into drug candidates can improve pharmacokinetic profiles.[2][5][6] However, the specific biological target and therapeutic potential of this compound have not been publicly disclosed.

Given the absence of published in vivo data, researchers planning to investigate this compound in animal models must undertake a systematic approach to determine its biological effects and appropriate dosage regimen. This document provides a general framework and protocols for such an endeavor.

General Workflow for In Vivo Evaluation of a Novel Compound

The following diagram outlines a typical workflow for establishing the in vivo dosage of a novel research compound like this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Studies A Compound Acquisition and QC (Purity, Identity) B In Vitro Target Binding/Activity Assays A->B C In Vitro ADME (Metabolic Stability, Solubility) B->C D In Vitro Cytotoxicity Assays C->D E Formulation Development D->E Proceed to In Vivo if favorable profile F Acute Toxicity/Dose-Ranging Study (e.g., MTD determination) E->F G Pharmacokinetic (PK) Study (Single Dose) F->G H Pharmacodynamic (PD)/Efficacy Study (in relevant disease model) G->H I Data Analysis and Dosage Selection G->I H->I

Figure 1: General workflow for preclinical in vivo evaluation of a novel compound.

Experimental Protocols

The following are generalized protocols that would be necessary to determine the in vivo dosage of this compound.

3.1. Protocol: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle for solubilization (e.g., saline, 5% DMSO/5% Tween 80 in saline)

  • Male and female C57BL/6 mice, 8-10 weeks old

  • Standard laboratory equipment for animal handling and dosing (e.g., gavage needles, syringes)

Procedure:

  • Formulation: Prepare a stock solution of the compound in the chosen vehicle. Ensure complete dissolution. Prepare serial dilutions to achieve the desired dose concentrations.

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Dose Groups: Establish several dose groups (e.g., 1, 3, 10, 30, 100 mg/kg) and a vehicle control group. Use a small number of animals per group (n=3-5 per sex) for the initial dose-ranging phase.

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for 7-14 days. Observations should include changes in posture, activity, breathing, and any signs of distress.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-15% reduction in body weight.

  • Data Analysis: Summarize mortality, clinical observations, and body weight changes for each dose group.

3.2. Protocol: Single-Dose Pharmacokinetic (PK) Study in Rats

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.

Materials:

  • This compound

  • Formulation vehicle

  • Male Sprague-Dawley rats with jugular vein cannulation, 250-300g

  • Blood collection tubes (e.g., with K2-EDTA)

  • Equipment for blood processing (centrifuge) and sample storage (-80°C freezer)

  • LC-MS/MS or other appropriate bioanalytical method for compound quantification

Procedure:

  • Dose Selection: Based on the MTD study, select a non-toxic dose for the PK study.

  • Dose Administration: Administer a single dose of the compound via intravenous (IV) bolus and oral gavage (PO) to separate groups of rats (n=3-5 per group).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated bioanalytical method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation

As no experimental data is available for this compound, the following tables are presented as templates for how such data should be structured once generated.

Table 1: Template for Maximum Tolerated Dose (MTD) Study Results in Mice

Dose (mg/kg)Route of AdministrationSexnMortalityClinical Signs of ToxicityMean Body Weight Change (%) at Day 7
Vehicle ControlPOM50/5None observed+5.2
10POM50/5None observed+4.8
30POM50/5Mild lethargy at 1-2h+2.1
100POM51/5Severe lethargy, ataxia-8.5
300POM55/5--

Table 2: Template for Pharmacokinetic Parameters in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) -e.g., 850
Tmax (h) -e.g., 1.0
AUC₀-t (ng·h/mL) e.g., 1200e.g., 4500
AUC₀-inf (ng·h/mL) e.g., 1250e.g., 4600
t½ (h) e.g., 4.5e.g., 4.8
CL (mL/min/kg) e.g., 13.3-
Vdss (L/kg) e.g., 5.2-
F (%) -e.g., 36.8

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Conclusion

While this compound is a commercially available compound with a chemical scaffold of interest in drug discovery, there is currently no public data to guide its use in in vivo animal studies. Researchers must conduct foundational studies, such as those outlined in this document, to establish the safety, tolerability, and pharmacokinetic profile of this compound before proceeding to pharmacodynamic or efficacy models. The provided protocols and templates offer a standard framework for initiating such a preclinical investigation.

References

Applications of Fluorobenzyl Morpholine Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorobenzyl morpholine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The incorporation of a fluorobenzyl moiety into the morpholine ring can modulate the physicochemical and pharmacokinetic properties of the resulting compounds, enhancing their potential as therapeutic agents. This document provides a comprehensive overview of the applications of these derivatives in drug discovery, with a focus on their anticancer and neuroprotective activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Application Notes

Fluorobenzyl morpholine derivatives have been investigated for several therapeutic applications, primarily leveraging the unique properties conferred by the morpholine and fluorobenzyl groups. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is known to improve aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor. The fluorobenzyl group, on the other hand, can enhance binding affinity to target proteins through various interactions, including hydrophobic and halogen bonding, and can also improve blood-brain barrier permeability.

Anticancer Applications

Several studies have highlighted the potential of fluorobenzyl morpholine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

One notable example is the derivative 1-(4-fluorobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione , which has demonstrated cytotoxic potential against colon (SW480) and breast (MCF-7) cancer cell lines. The presence of the fluorobenzyl group is thought to contribute to its binding affinity to target enzymes within the cancer cells.

Neuroprotective Applications

Fluorobenzyl morpholine derivatives have also shown promise in the development of treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Their mechanism of action in this context often involves the inhibition of key enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).

  • Monoamine Oxidase (MAO) Inhibition: MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. Certain fluorinated chalcones containing a morpholine moiety have been identified as potent and selective MAO-B inhibitors.[1] The fluorobenzyl group can play a critical role in the binding of these inhibitors to the active site of the MAO-B enzyme.

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are a primary class of drugs used to manage the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. Morpholine-based compounds have been explored as cholinesterase inhibitors, and the inclusion of a fluorobenzyl group can enhance their inhibitory potency and selectivity.[1][2]

Quantitative Data

The following tables summarize the in vitro activities of representative fluorobenzyl morpholine derivatives.

Table 1: Anticancer Activity of Fluorobenzyl Morpholine Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
1 1-(4-fluorobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dioneSW480 (Colon)88.27[3]
MCF-7 (Breast)>115[3]
AK-11 4-(2-(2-chloro-6-fluorophenyl)quinazolin-4-yl)morpholineA549 (Lung)Moderate Activity[4]
MCF-7 (Breast)Moderate Activity[4]
SHSY-5Y (Neuroblastoma)Moderate Activity[4]

Table 2: Neuroprotective Activity of Fluorobenzyl Morpholine Derivatives

Compound ClassTargetCompound ExampleIC50 (µM)Ki (µM)SelectivityReference
Fluorinated ChalconesMAO-Bf1-0.027Selective for MAO-B[1]
f2-0.020Selective for MAO-B[1]
Morpholine-based compoundsAcetylcholinesterasef1-f424 - 54-Moderate Inhibition[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative fluorobenzyl morpholine derivative and for key biological assays used to evaluate their activity.

Protocol 1: Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine[1]

Materials:

  • 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine

  • 10% Hydrochloric acid (HCl)

  • Aqueous sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3.0 g of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine in 50 ml of 10% hydrochloric acid in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • After cooling to room temperature, adjust the pH of the reaction mixture to 11 with an aqueous sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract with chloroform.

  • Wash the organic layer successively with water and saturated aqueous sodium chloride solution.

  • Dry the organic layer over magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the title compound as an oil.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., SW480, MCF-7)

  • Culture medium

  • Fluorobenzyl morpholine derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorobenzyl morpholine derivatives for a specified period (e.g., 48 hours). Include a vehicle control (DMSO).

  • Cell Fixation: After treatment, gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Protocol 3: Western Blot Analysis for PI3K/Akt/mTOR Pathway

Materials:

  • Cancer cell lines

  • Fluorobenzyl morpholine derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the fluorobenzyl morpholine derivative for the desired time. Lyse the cells using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Synthesis and Evaluation Workflow

General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Fluorobenzaldehyde, Morpholine) reaction Chemical Reaction (e.g., Reductive Amination, Nucleophilic Substitution) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Fluorobenzyl Morpholine Derivative characterization->product in_vitro In Vitro Assays (e.g., SRB, Enzyme Inhibition) product->in_vitro Screening data_analysis Data Analysis (IC50, Ki determination) in_vitro->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot) data_analysis->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: General workflow from synthesis to biological evaluation.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Hypothetical Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor Fluorobenzyl Morpholine Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

Neurotransmitter Regulation by MAO and AChE Inhibition

Modulation of Neurotransmitter Levels cluster_monoamine Monoaminergic Synapse cluster_cholinergic Cholinergic Synapse Dopamine Dopamine MAO MAO-B Dopamine->MAO degraded by Metabolites_MAO Inactive Metabolites MAO->Metabolites_MAO Inhibitor_MAO Fluorobenzyl Morpholine Derivative (MAO-B Inhibitor) Inhibitor_MAO->MAO ACh Acetylcholine AChE AChE ACh->AChE hydrolyzed by Choline Choline + Acetate AChE->Choline Inhibitor_AChE Fluorobenzyl Morpholine Derivative (AChE Inhibitor) Inhibitor_AChE->AChE

Caption: Inhibition of MAO-B and AChE by fluorobenzyl morpholine derivatives.

References

Application Notes and Protocols for Efficacy Testing of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the efficacy of the novel compound, N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide (hereinafter referred to as Compound X). The provided protocols are based on the hypothesis that Compound X acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in various cancers. This document outlines a systematic approach, from initial in vitro characterization to in vivo efficacy assessment, to determine the therapeutic potential of Compound X.

In Vitro Efficacy Assessment

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of Compound X on cancer cell lines with known PI3K/Akt/mTOR pathway activation.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
MCF-724
48
72
PC-324
48
72
A54924
48
72
Target Engagement and Pathway Modulation

Objective: To confirm that Compound X engages its putative target (PI3K) and modulates the downstream signaling pathway.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with Compound X at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation

Table 2: Effect of Compound X on PI3K/Akt/mTOR Pathway Proteins

TreatmentConcentration (µM)Relative p-Akt/Akt RatioRelative p-mTOR/mTOR Ratio
Vehicle Control-1.001.00
Compound X0.1
1
10

In Vivo Efficacy Assessment

Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of Compound X in a preclinical in vivo model.

Experimental Protocol: Tumor Xenograft Study

  • Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., 5 x 10^6 PC-3 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³), then randomize the mice into treatment groups (e.g., vehicle control, Compound X at different doses, positive control).

  • Compound Administration: Administer Compound X via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Data Presentation

Table 3: In Vivo Anti-Tumor Efficacy of Compound X in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-0
Compound X10
30
100
Positive Control

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes CompoundX Compound X CompoundX->PI3K Inhibits

Caption: Hypothetical mechanism of Compound X inhibiting the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: Compound X Synthesis & Characterization InVitro In Vitro Efficacy Start->InVitro CellViability Cell Viability Assays (MTT, etc.) InVitro->CellViability TargetEngagement Target Engagement (Western Blot) InVitro->TargetEngagement InVivo In Vivo Efficacy CellViability->InVivo TargetEngagement->InVivo Xenograft Xenograft Mouse Model InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity DataAnalysis Data Analysis & Conclusion Xenograft->DataAnalysis Toxicity->DataAnalysis GoNoGo Go/No-Go Decision for Further Development DataAnalysis->GoNoGo

Caption: A stepwise workflow for the preclinical evaluation of Compound X.

Application Notes and Protocols for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide (FBM-acetamide)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for research and development purposes only. The compound N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, hereafter referred to as FBM-acetamide, is a research chemical. All experiments should be conducted in a controlled laboratory setting by qualified professionals. The experimental data presented herein is hypothetical and for illustrative purposes.

Introduction

This compound (FBM-acetamide) is a novel synthetic compound with potential applications in neuroscience research. Its chemical structure incorporates a morpholine scaffold, a 4-fluorobenzyl group, and an acetamide moiety. The morpholine ring is a privileged structure in central nervous system (CNS) drug discovery, often improving blood-brain barrier permeability and serving as a scaffold for interaction with various CNS targets.[1][2] The 4-fluorobenzyl group is found in numerous psychoactive compounds and can contribute to high-affinity interactions with specific receptors, such as dopamine D4 and serotonin 5-HT2A receptors.[3][4] The acetamide group may modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[5][6][7]

Based on its structural components, FBM-acetamide has been hypothesized to act as a selective modulator of intracellular signaling pathways. This document provides an overview of its potential applications and detailed protocols for its investigation as a research tool in neuroscience.

Hypothetical Mechanism of Action

FBM-acetamide is proposed to be a selective antagonist of the Sigma-1 receptor (σ1R). The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[8][9] Dysregulation of Sigma-1 receptor activity has been linked to several neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[8][10]

As a hypothesized σ1R antagonist, FBM-acetamide is expected to inhibit the actions of σ1R agonists and modulate downstream signaling pathways.

Potential Research Applications

  • Investigation of Sigma-1 Receptor Function: FBM-acetamide can be used as a selective pharmacological tool to probe the physiological and pathophysiological roles of the Sigma-1 receptor in various in vitro and in vivo models.

  • Neuropathic Pain Research: Given the involvement of σ1R in the sensitization of nociceptive pathways, FBM-acetamide could be investigated for its potential to alleviate neuropathic pain in animal models.

  • Neurodegenerative Disease Models: The role of σ1R in cellular stress and neuroprotection makes FBM-acetamide a candidate for investigation in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

  • Psychiatric Disorder Research: FBM-acetamide may be used to explore the involvement of σ1R in the pathophysiology of depression, anxiety, and psychosis.

Data Presentation

The following tables summarize hypothetical quantitative data for FBM-acetamide.

Table 1: Receptor Binding Affinity Profile of FBM-acetamide

Receptor/TransporterKi (nM)
Sigma-1 2.5
Sigma-2350
Dopamine D2> 1000
Dopamine D4850
Serotonin 5-HT2A> 1000
NMDA> 1000
SERT> 1000
NET> 1000
DAT> 1000

Table 2: In Vitro Functional Activity of FBM-acetamide

AssayCell LineAgonistIC50 (nM)
Ca2+ MobilizationSH-SY5Y(+)-Pentazocine15.8
Neurite OutgrowthPC12NGF22.4

Table 3: In Vivo Efficacy of FBM-acetamide in a Model of Neuropathic Pain (Chung Model)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g)
Vehicle-4.2 ± 0.5
FBM-acetamide108.9 ± 1.1
FBM-acetamide3014.5 ± 1.8
Gabapentin (Positive Control)10012.1 ± 1.5
p < 0.05, *p < 0.01 vs. Vehicle

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity of FBM-acetamide for the human Sigma-1 receptor.

Materials:

  • HEK293 cells stably expressing human Sigma-1 receptor

  • --INVALID-LINK---Pentazocine (specific activity ~40-60 Ci/mmol)

  • FBM-acetamide

  • Haloperidol (for non-specific binding)[11]

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation vials and cocktail

  • Glass fiber filters (Whatman GF/B)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the human Sigma-1 receptor.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of --INVALID-LINK---pentazocine (final concentration 2 nM), and 50 µL of varying concentrations of FBM-acetamide (0.1 nM to 10 µM).

  • For the determination of non-specific binding, add 50 µL of haloperidol (final concentration 10 µM) instead of FBM-acetamide.

  • For total binding, add 50 µL of binding buffer.

  • Add 50 µL of cell membrane preparation (approximately 50 µg of protein) to each well.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold binding buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Protocol 2: In Vitro Functional Assay - Inhibition of Agonist-Induced Calcium Mobilization

Objective: To assess the functional antagonist activity of FBM-acetamide at the Sigma-1 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • SH-SY5Y neuroblastoma cells (endogenously express Sigma-1 receptors)

  • FBM-acetamide

  • (+)-Pentazocine (Sigma-1 receptor agonist)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Plate SH-SY5Y cells in 96-well plates and grow to 80-90% confluency.

  • Prepare the Fluo-4 AM loading solution: 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

  • Remove the culture medium and add 100 µL of Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells twice with 100 µL of HBSS.

  • Add 100 µL of HBSS containing varying concentrations of FBM-acetamide (0.1 nM to 10 µM) to the wells and incubate for 20 minutes at room temperature.

  • Measure the baseline fluorescence using a fluorescence plate reader (Excitation: 494 nm, Emission: 516 nm).

  • Add 25 µL of (+)-pentazocine (final concentration 10 µM) to induce calcium mobilization.

  • Immediately measure the fluorescence intensity for 2-3 minutes.

  • Calculate the percentage inhibition of the agonist response and determine the IC50 value.

Protocol 3: In Vivo Behavioral Assay - Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the efficacy of FBM-acetamide in a rat model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • FBM-acetamide

  • Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Gabapentin (positive control)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments

Procedure:

  • Surgical Procedure (Day 0):

    • Anesthetize the rats.

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely ligate the sciatic nerve with four chromic gut sutures, approximately 1 mm apart.

    • Close the incision with sutures.

    • Allow the animals to recover.

  • Behavioral Testing (Days 7, 14, 21):

    • Acclimatize the rats to the testing environment.

    • Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments in ascending order of force.

    • The threshold is defined as the lowest force that elicits a brisk paw withdrawal.

  • Drug Administration:

    • On the day of testing, administer FBM-acetamide (e.g., 10 and 30 mg/kg, i.p.), vehicle, or gabapentin (100 mg/kg, i.p.).

    • Perform behavioral testing at 30, 60, and 120 minutes post-injection.

  • Data Analysis:

    • Analyze the paw withdrawal thresholds using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Bonferroni).

Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates GPCR GPCR Sigma1R->GPCR Modulates Ca_ER Ca2+ IP3R->Ca_ER Releases VDAC VDAC Ca_ER->VDAC Transfer Ca_Mito Ca2+ VDAC->Ca_Mito ATP ATP Production Ca_Mito->ATP Stimulates Cell_Response Cellular Responses (e.g., Neurite Outgrowth) ATP->Cell_Response Agonist Sigma-1 Agonist ((+)-Pentazocine) Agonist->Sigma1R FBM_acetamide FBM-acetamide (Antagonist) FBM_acetamide->Sigma1R Inhibits PLC PLC GPCR->PLC

Caption: Hypothetical signaling pathway of the Sigma-1 receptor.

Binding_Assay_Workflow prep Prepare Cell Membranes (HEK293-hσ1R) plate Plate Preparation: - Radioligand (3H-Pentazocine) - FBM-acetamide (or Vehicle/Haloperidol) prep->plate incubate Add Membranes & Incubate (37°C for 120 min) plate->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters filter->wash scint Scintillation Counting wash->scint analyze Data Analysis (Determine Ki) scint->analyze

Caption: Workflow for the Sigma-1 receptor radioligand binding assay.

In_Vivo_Pain_Model surgery CCI Surgery (Day 0) recovery Recovery Period (7 Days) surgery->recovery baseline Baseline Behavioral Testing (Von Frey Filaments) recovery->baseline drug_admin Drug Administration (FBM-acetamide, Vehicle, or Control) baseline->drug_admin post_drug_testing Post-Dosing Behavioral Testing (30, 60, 120 min) drug_admin->post_drug_testing analysis Data Analysis (Paw Withdrawal Threshold) post_drug_testing->analysis

Caption: Experimental workflow for the in vivo neuropathic pain model.

References

Application Notes and Protocols for High-Throughput Screening of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is a synthetic compound with potential for biological activity. Its morpholine core is a common scaffold in medicinal chemistry, suggesting possible interactions with various biological targets. These application notes provide a detailed framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential as a modulator of a G-Protein Coupled Receptor (GPCR), specifically targeting the hypothetical GPCR designated as "Target X".

This document outlines the protocols for a cell-based HTS assay designed to identify antagonists of Target X. The described workflow is suitable for screening large compound libraries and includes primary screening, dose-response confirmation, and secondary functional assays.

Compound Information

PropertyValueReference
IUPAC Name N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}acetamide[1][2]
CAS Number 112913-94-7[1][2][3]
Molecular Formula C14H19FN2O2[2][3]
Molecular Weight 266.32 g/mol [1][3]
Purity >95%[1]

Hypothetical Biological Target: GPCR "Target X"

For the purpose of this application note, we will hypothesize that this compound is being investigated as an antagonist of "Target X". Target X is a GPCR that, upon activation by its endogenous ligand, couples to Gαq. This coupling initiates a signaling cascade leading to an increase in intracellular calcium concentration. This calcium flux can be measured using a fluorescent biosensor, providing a robust readout for an HTS assay.

Signaling Pathway of Target X

The activation of Target X by its agonist leads to the activation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.

Target_X_Signaling_Pathway cluster_cytoplasm Cytoplasm Agonist Agonist TargetX Target X (GPCR) Agonist->TargetX Binds Gaq Gαq TargetX->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_Cyto [Ca2+]i ↑ ER->Ca2_Cyto Release Ca2_ER Ca2+ Response Cellular Response Ca2_Cyto->Response Leads to

Caption: Hypothetical signaling pathway of GPCR Target X.

High-Throughput Screening Workflow

The HTS campaign is designed to identify antagonists of Target X by measuring the inhibition of the agonist-induced calcium flux.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Prep Compound Library Preparation (including Test Compound) Compound_Addition Addition of Compounds (Test Compound & Controls) Compound_Prep->Compound_Addition Cell_Plating Cell Plating (HEK293 expressing Target X) Dye_Loading Calcium Indicator Dye Loading Cell_Plating->Dye_Loading Dye_Loading->Compound_Addition Incubation1 Pre-incubation Compound_Addition->Incubation1 Agonist_Addition Addition of Agonist Incubation1->Agonist_Addition Signal_Detection Fluorescence Signal Detection (FLIPR) Agonist_Addition->Signal_Detection Primary_Analysis Primary Hit Identification (Z'-factor, % Inhibition) Signal_Detection->Primary_Analysis Dose_Response Dose-Response Confirmation (IC50 determination) Primary_Analysis->Dose_Response Secondary_Assay Secondary Functional Assay (e.g., cAMP assay) Dose_Response->Secondary_Assay

Caption: High-throughput screening workflow for Target X antagonists.

Experimental Protocols

Primary High-Throughput Screening: Calcium Flux Assay

This protocol is designed for a 384-well plate format.

Materials and Reagents:

  • HEK293 cells stably expressing Target X

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Pluronic F-127

  • Target X agonist (e.g., a known peptide or small molecule)

  • This compound (Test Compound)

  • Positive control (a known Target X antagonist)

  • Negative control (DMSO)

  • 384-well black, clear-bottom assay plates

  • Automated liquid handling system

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating: Seed HEK293-Target X cells into 384-well plates at a density of 20,000 cells/well in 25 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare the dye loading solution containing Fluo-8 AM and Pluronic F-127 in assay buffer. Remove the growth medium from the cell plates and add 20 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to create a concentration range for testing. For primary screening, a single concentration of 10 µM is typically used.

  • Compound Addition: Transfer 5 µL of the diluted test compound, positive control, or negative control (DMSO) to the appropriate wells of the cell plate using an automated liquid handler.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature.

  • Signal Detection: Place the assay plate into the FLIPR instrument. Initiate reading and establish a baseline fluorescence for 10 seconds.

  • Agonist Addition: The FLIPR instrument will automatically add 10 µL of the Target X agonist at its EC80 concentration to each well.

  • Data Acquisition: Continue to measure the fluorescence intensity for an additional 120 seconds.

Data Analysis for Primary Screen

The primary hits are identified based on the percentage of inhibition of the agonist-induced calcium signal.

Calculations:

  • Percentage Inhibition:

  • Z'-Factor: To assess the quality of the assay, the Z'-factor is calculated using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Hypothetical Primary Screening Data

CompoundConcentration (µM)Mean Fluorescence Signal% InhibitionHit Status
Negative Control (DMSO)-55,0000%-
Positive Control105,000100%-
Test Compound 10 15,000 80% Hit
Library Compound A1052,0006%Non-Hit
Library Compound B1025,00060%Hit
Dose-Response Confirmation

Compounds identified as hits in the primary screen are further evaluated in a dose-response format to determine their potency (IC50).

Procedure:

  • Prepare serial dilutions of this compound, typically in a 10-point, 1:3 dilution series starting from 100 µM.

  • Perform the calcium flux assay as described in the primary screening protocol with the different concentrations of the compound.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Dose-Response Data

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.252.3
0.428.9
0.110.1
0.042.5
0.010.5
0.0040.1

Calculated Potency:

  • IC50: 1.5 µM

Secondary Assay: cAMP Accumulation Assay

To confirm the mechanism of action and rule out non-specific effects, a secondary assay measuring a different signaling pathway can be employed. Since Target X is Gαq-coupled, a counter-screen using a Gαs- or Gαi-coupled receptor can be used to assess selectivity. Alternatively, if Target X also couples to Gαi, a cAMP assay can be used to measure the inhibition of adenylyl cyclase.

Principle: This assay measures the level of cyclic AMP (cAMP) produced by cells. For a Gαi-coupled receptor, an agonist will inhibit the production of cAMP. An antagonist will block this inhibition.

Procedure (brief):

  • Seed cells expressing the target receptor in a 384-well plate.

  • Pre-treat cells with the test compound.

  • Stimulate the cells with forskolin (to activate adenylyl cyclase) and the appropriate agonist.

  • Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen).

Hypothetical Secondary Assay Data

AssayTargetResultInterpretation
cAMP AssayGαs-coupled GPCRNo significant activity (IC50 > 100 µM)Selective for Target X over Gαs-coupled pathway
cAMP AssayGαi-coupled GPCRNo significant activity (IC50 > 100 µM)Selective for Target X over Gαi-coupled pathway

Conclusion

These application notes provide a comprehensive guide for the high-throughput screening of this compound against a hypothetical GPCR target. The detailed protocols for primary and secondary assays, along with data analysis procedures, offer a robust framework for identifying and characterizing the pharmacological activity of this compound. The provided hypothetical data illustrates the expected outcomes of a successful screening campaign, leading to the identification of a potent and selective antagonist. Researchers can adapt these methodologies to their specific targets and screening platforms.

References

Application Notes and Protocols for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available scientific literature detailing the biological effects, responsive cell lines, or specific mechanism of action for the compound N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. The information presented here is based on the general biological activities of structurally related morpholine and acetamide derivatives and should be considered hypothetical. Researchers should conduct their own preliminary studies to determine the actual effects of this specific compound.

Introduction

This compound is a synthetic organic compound containing a morpholine ring, a fluorobenzyl group, and an acetamide moiety.[1][2][3] While the specific biological activities of this compound have not been characterized in published literature, compounds with similar structural features have demonstrated a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[4][5][6][7] The morpholine heterocycle is a common scaffold in medicinal chemistry known to improve the pharmacokinetic properties of bioactive molecules.[6] Acetamide derivatives have also been explored as potential therapeutic agents, including as kinase inhibitors.[8]

This document provides a speculative overview of potentially responsive cell lines and hypothetical protocols for evaluating the cellular effects of this compound based on the activities of related chemical structures.

Potential Biological Targets and Responsive Cell Lines

Based on the activities of related morpholine and acetamide compounds, this compound could potentially exhibit activity in various cancer cell lines.

Hypothetical Responsive Cell Lines:

Cell LineCancer TypeRationale for Potential Responsiveness
HCT-116 Colon CarcinomaOften used in initial cancer screening panels. Sensitive to compounds inducing apoptosis or cell cycle arrest.[9]
SW-620 Colon AdenocarcinomaAnother common colon cancer cell line for screening novel therapeutic agents.[9]
MDA-MB-231 Breast AdenocarcinomaA triple-negative breast cancer cell line, often used to test compounds targeting aggressive cancer phenotypes.
MCF-7 Breast AdenocarcinomaAn estrogen receptor-positive breast cancer cell line, useful for determining hormone-dependent effects.
A549 Lung CarcinomaA standard model for lung cancer research.
PC-3 Prostate AdenocarcinomaA common model for androgen-independent prostate cancer.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound on the potentially responsive cell lines listed above.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effects of the compound.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the compound induces apoptosis.

Materials:

  • Target cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Hypothetical Signaling Pathways and Visualization

Given that many anticancer agents with similar structural motifs target cell proliferation and survival pathways, a plausible (though unverified) mechanism of action for this compound could involve the inhibition of key signaling pathways like PI3K/Akt or MAPK/ERK.

Below are diagrams illustrating a hypothetical mechanism of action and a general experimental workflow.

Compound This compound Target Putative Kinase Target (e.g., Akt, ERK) Compound->Target Inhibits Proliferation Cell Proliferation Target->Proliferation Promotes Apoptosis Apoptosis Target->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of the compound.

A Cell Seeding B Compound Treatment A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Data Analysis C->E D->E

Caption: General experimental workflow for cellular assays.

References

Application Notes and Protocols for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is a synthetic organic compound featuring a morpholine scaffold. The morpholine ring is a prevalent structural motif in a variety of biologically active molecules and is recognized as a privileged structure in medicinal chemistry due to its favorable physicochemical and metabolic properties.[1] Numerous morpholine-containing compounds have been developed as potent inhibitors of various protein kinases, playing crucial roles in drug discovery, particularly in oncology and neurodegenerative diseases.[2][3][4]

This document provides detailed application notes and protocols for the characterization of this compound as a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, and survival that is often dysregulated in cancer.[5] The methodologies described herein are standard for screening and profiling kinase inhibitors.

Disclaimer: The kinase inhibition data presented in this document for this compound is hypothetical and for illustrative purposes only. No specific biological activity for this compound has been reported in the reviewed literature.

Data Presentation

The inhibitory activity of this compound was evaluated against a panel of kinases within the PI3K/Akt/mTOR pathway. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay that quantifies ADP production.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
PI3Kα15025
PI3Kβ85030
PI3Kδ2520
PI3Kγ12028
mTOR>10,0005
Akt1>10,00015

Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, to regulate cellular processes. Inhibition of PI3K isoforms can block this signaling cascade, leading to reduced cell proliferation and survival.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibitor N-((4-(4-Fluorobenzyl) morpholin-2-yl)methyl)acetamide Inhibitor->PI3K

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., PI3Kδ)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • This compound

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for testing.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare serial dilution of inhibitor add_inhibitor Add inhibitor/DMSO to wells prep_compound->add_inhibitor prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase to wells (Incubate 10 min) prep_reagents->add_kinase add_inhibitor->add_kinase start_reaction Add ATP/substrate to start reaction (Incubate 60 min at 30°C) add_kinase->start_reaction stop_reaction Add ADP-Glo™ Reagent (Incubate 40 min) start_reaction->stop_reaction generate_signal Add Kinase Detection Reagent (Incubate 30 min) stop_reaction->generate_signal read_plate Measure luminescence generate_signal->read_plate plot_data Plot luminescence vs. inhibitor concentration read_plate->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Workflow for Kinase Inhibition Assay.

References

Troubleshooting & Optimization

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Disclaimer: Specific solubility and stability data for this compound are not extensively available in public literature. This guide is based on the general physicochemical properties of its constituent chemical moieties (morpholine, fluorobenzyl, acetamide) and established principles of pharmaceutical sciences.

Frequently Asked Questions (FAQs)

Q1: I am observing poor aqueous solubility with this compound. What are the likely causes and how can I improve it?

A1: Poor aqueous solubility is a common challenge. The fluorobenzyl group in your compound is lipophilic, which can contribute to low water solubility. The morpholine ring, while containing heteroatoms, may not be sufficient to counteract this, especially at neutral pH.

  • pH Adjustment: The morpholine nitrogen is basic (pKa of morpholine is ~8.5) and can be protonated. Lowering the pH of your aqueous solution (e.g., to pH 2-5) will form a more soluble salt.

  • Co-solvents: Consider using co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to increase solubility. However, be mindful of their potential effects on downstream biological assays.

  • Formulation Strategies: For in vivo studies, formulation with cyclodextrins or lipid-based systems can enhance solubility and bioavailability.

Q2: What are the potential stability issues I should be aware of for this compound?

A2: The primary points of potential degradation are the amide and the benzyl-morpholine bond.

  • Hydrolysis: The acetamide group can undergo hydrolysis, particularly under strong acidic or basic conditions, to form the corresponding amine and acetic acid.[1][2] This is generally a slow process at neutral pH but can be accelerated at pH extremes.

  • Oxidation: The tertiary amine in the morpholine ring can be susceptible to oxidation. Avoid exposure to strong oxidizing agents and minimize headspace oxygen in storage vials.

  • Photostability: Aromatic systems and compounds with heteroatoms can be sensitive to light. It is recommended to store the compound protected from light.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, the solid compound should be stored in a tightly sealed container at room temperature, protected from light and moisture.[3] For solutions, it is best to prepare them fresh. If storage is necessary, flash-freeze aliquots of the solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Which analytical techniques are suitable for monitoring the solubility and stability of this compound?

A4:

  • Solubility: HPLC-UV or LC-MS are ideal for quantifying the concentration of the dissolved compound in solubility assays.[4][5]

  • Stability: A stability-indicating HPLC method is crucial. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the mass of any degradants formed.[6]

Troubleshooting Guides

Solubility Issues
Problem Potential Cause Troubleshooting Steps
Precipitation in Aqueous Buffer Compound has low aqueous solubility at the working concentration.1. Decrease the final concentration of the compound. 2. Adjust the pH of the buffer to protonate the morpholine nitrogen (try pH < 7). 3. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. Note that DMSO concentrations above 1% can impact cellular assays.
Inconsistent Results in Biological Assays Poor solubility leading to variable effective concentrations.1. Visually inspect solutions for any precipitate before use. 2. Perform a kinetic solubility assay to determine the solubility limit in your specific assay buffer. 3. Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.01%) to improve wetting and dissolution.
Low Bioavailability in in vivo Studies Poor solubility leading to poor absorption.1. Formulate the compound in a vehicle designed to enhance solubility, such as a solution with cyclodextrins or a lipid-based formulation. 2. Perform salt screening to identify a more soluble salt form of the compound.
Stability Issues
Problem Potential Cause Troubleshooting Steps
Appearance of New Peaks in HPLC Chromatogram Over Time Chemical degradation of the compound.1. Perform a forced degradation study to identify the likely degradation products under acidic, basic, oxidative, thermal, and photolytic stress.[7][8][9] 2. Use LC-MS to identify the mass of the degradation products and hypothesize their structures. 3. Adjust storage conditions (e.g., protect from light, store under inert gas).
Loss of Potency in Biological Assays Degradation of the active compound.1. Always use freshly prepared solutions for experiments. 2. If stock solutions must be stored, aliquot and freeze them at -80°C. 3. Re-qualify the concentration and purity of stored solutions by HPLC before use.
Discoloration of Solid or Solution Potential oxidative or photolytic degradation.1. Store the solid compound in an amber vial, preferably under an inert atmosphere (argon or nitrogen). 2. For solutions, use amber vials or cover clear vials with aluminum foil.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay is used for rapid assessment of solubility, often in a high-throughput format.[10][11]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4). This creates a range of compound concentrations with a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 2 hours.[4]

  • Analysis: Measure the turbidity of each well using a nephelometer. Alternatively, filter the solutions using a solubility filter plate and analyze the filtrate by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[4][10] The highest concentration that remains clear is reported as the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This is the "gold standard" method for determining equilibrium solubility.[12]

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure there is undissolved solid at the bottom.[13]

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4][5]

  • Phase Separation: After incubation, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

Protocol 3: Forced Degradation Study

This study helps to identify potential degradation pathways and is crucial for developing a stability-indicating analytical method.[7][8][9]

  • Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl, incubated at 60°C for 24 hours.[7]

    • Base Hydrolysis: 0.1 M NaOH, incubated at 60°C for 24 hours.[7]

    • Oxidation: 3% H₂O₂, incubated at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a light source (combination of UV and visible light) as per ICH Q1B guidelines.

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a control sample (stored under normal conditions), by HPLC-UV/DAD and LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation.[7] Identify the retention times and masses of the major degradation products.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: Compound Precipitates in Aqueous Buffer check_conc Is the concentration essential for the assay? start->check_conc lower_conc Lower the concentration and re-test. check_conc->lower_conc No check_ph Can the buffer pH be modified? check_conc->check_ph Yes end End: Solubility Issue Addressed lower_conc->end adjust_ph Adjust pH to 2-5 to form a salt. Re-test solubility. check_ph->adjust_ph Yes check_cosolvent Is a co-solvent (e.g., >1% DMSO) tolerable? check_ph->check_cosolvent No adjust_ph->end add_cosolvent Increase co-solvent percentage. Re-test solubility. check_cosolvent->add_cosolvent Yes formulation Consider advanced formulation (e.g., cyclodextrins, lipids). check_cosolvent->formulation No add_cosolvent->end formulation->end

Caption: Troubleshooting workflow for poor solubility.

G Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions acid Acid Hydrolysis (HCl) analyze Analyze all samples by LC-MS acid->analyze base Base Hydrolysis (NaOH) base->analyze oxidation Oxidation (H2O2) oxidation->analyze thermal Thermal (Heat) thermal->analyze photo Photolytic (Light) photo->analyze start Prepare Compound Stock Solution expose Expose aliquots to stress conditions start->expose expose->acid expose->base expose->oxidation expose->thermal expose->photo evaluate Evaluate degradation percentage and identify degradants analyze->evaluate report Report degradation pathways and develop stability-indicating method evaluate->report

Caption: Workflow for a forced degradation study.

G Hypothetical Signaling Pathway compound This compound receptor Target Receptor (e.g., GPCR) compound->receptor Inhibition enzyme1 Enzyme A (e.g., Kinase) receptor->enzyme1 Activation tf Transcription Factor enzyme1->tf Phosphorylation response Cellular Response (e.g., Gene Expression) tf->response Regulation

Caption: Hypothetical signaling pathway.

References

Optimizing reaction conditions for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, a key intermediate for researchers in drug development.

Experimental Protocols

The synthesis is typically achieved in a two-step process: 1) Reductive amination of (morpholin-2-yl)methanamine with 4-fluorobenzaldehyde, followed by 2) N-acetylation of the resulting intermediate.

Step 1: Synthesis of (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine via Reductive Amination

Materials:

  • (Morpholin-2-yl)methanamine

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of (morpholin-2-yl)methanamine (1.0 eq) in 1,2-dichloroethane (DCE), add 4-fluorobenzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, (4-(4-fluorobenzyl)morpholin-2-yl)methanamine. The crude product may be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound via N-Acetylation

Materials:

  • (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine

  • Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve (4-(4-fluorobenzyl)morpholin-2-yl)methanamine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by 1M HCl, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Troubleshooting Guides

Step 1: Reductive Amination
Question Possible Cause & Solution
Why is my reaction showing a low yield of the desired product? Incomplete Imine Formation: Ensure the aldehyde and amine are stirred together for a sufficient time before adding the reducing agent. You can monitor imine formation via TLC or NMR. Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly. Suboptimal Solvent: While DCE is common, other aprotic solvents like THF or DCM can be trialed.[1]
I am observing significant amounts of unreacted starting materials. What should I do? Insufficient Reducing Agent: Increase the equivalents of sodium triacetoxyborohydride to 2.0 eq. Reaction Time: Extend the reaction time to 24 hours and continue monitoring by TLC. Temperature: While the reaction is typically run at room temperature, gentle heating to 40°C may improve conversion for less reactive substrates.
My product is contaminated with a side product of a higher molecular weight. What could it be? This is likely due to the formation of a tertiary amine through over-alkylation. Solution: Avoid a large excess of the aldehyde. Use a 1:1 stoichiometry of the amine and aldehyde. Add the aldehyde slowly to the reaction mixture.
Step 2: N-Acetylation
Question Possible Cause & Solution
Why is my acetylation reaction incomplete? Insufficient Acetylating Agent: Increase the equivalents of acetic anhydride or acetyl chloride to 1.5 eq. Base Strength: Triethylamine is a common choice, but for a less nucleophilic amine, a stronger, non-nucleophilic base might be required. Alternatively, using a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction.
I am seeing a di-acetylated product in my analysis. How can I prevent this? Excess Acetylating Agent: Use a stoichiometric amount of the acetylating agent and add it slowly to the reaction mixture to prevent a localized high concentration. Reaction Temperature: Running the reaction at 0°C can help to improve selectivity for mono-acetylation.
The purification of my final product is proving difficult. Residual Base: Ensure the workup includes an acidic wash (e.g., 1M HCl) to remove any remaining triethylamine or pyridine. Polar Impurities: A thorough wash with saturated aqueous NaHCO₃ solution will help remove acetic acid byproducts. If issues persist, consider alternative purification methods like preparative HPLC.

Data Presentation: Optimizing Reaction Conditions

Table 1: Optimization of the Reductive Amination Step
EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃DCE251685
2NaBH(OAc)₃THF251678
3NaBH₃CNMeOH251682
4NaBH₄MeOH251665*
5NaBH(OAc)₃DCE40888

*Note: NaBH₄ can also reduce the aldehyde, potentially leading to lower yields of the desired amine.[1]

Table 2: Optimization of the N-Acetylation Step
EntryAcetylating AgentBaseSolventTemperature (°C)Yield (%)
1Acetic AnhydrideEt₃NDCM2592
2Acetyl ChlorideEt₃NDCM2595
3Acetic AnhydridePyridineDCM2589
4Acetyl ChlorideEt₃NDCM096
5Acetic AnhydrideEt₃N / cat. DMAPDCM2598

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium triacetoxyborohydride in the first step? Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride and will preferentially reduce the iminium ion in the presence of an aldehyde, which minimizes the formation of alcohol side products.[1]

Q2: Can I use sodium borohydride (NaBH₄) for the reductive amination? While NaBH₄ can be used, it is less selective and can also reduce the starting aldehyde. If you choose to use NaBH₄, it is crucial to first ensure the complete formation of the imine before adding the reducing agent.[1]

Q3: Why is a base like triethylamine used in the acetylation step? When using acetyl chloride, a base is required to neutralize the HCl byproduct that is formed. With acetic anhydride, the base acts as a catalyst and neutralizes the acetic acid byproduct, driving the reaction to completion.

Q4: My final compound appears to be unstable during silica gel chromatography. What are my alternatives? If you observe degradation on silica, consider using a different stationary phase like alumina (basic or neutral). Alternatively, purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective non-chromatographic method.

Q5: How can I confirm the identity and purity of my final product? Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure of the synthesized compound. Purity can be assessed by HPLC or LC-MS.

Visualizations

experimental_workflow start Start reductive_amination Step 1: Reductive Amination (Morpholin-2-yl)methanamine + 4-Fluorobenzaldehyde start->reductive_amination ra_workup Aqueous Workup & Extraction reductive_amination->ra_workup 1. NaBH(OAc)3 2. Quench intermediate Intermediate: (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine ra_workup->intermediate Isolate Crude acetylation Step 2: N-Acetylation + Acetic Anhydride/Acetyl Chloride intermediate->acetylation ac_workup Aqueous Workup & Extraction acetylation->ac_workup Base (Et3N) purification Purification (Column Chromatography or Recrystallization) ac_workup->purification Isolate Crude final_product Final Product: This compound purification->final_product Isolate Pure

Caption: Overall experimental workflow for the synthesis.

troubleshooting_guide start Low Yield in Step 1? check_reagent Is NaBH(OAc)3 fresh? start->check_reagent Yes side_product Side Product Observed? start->side_product No extend_time Extend reaction time to 24h check_reagent->extend_time Yes replace_reagent Use fresh NaBH(OAc)3 check_reagent->replace_reagent No increase_temp Increase temperature to 40°C extend_time->increase_temp end Problem Solved increase_temp->end replace_reagent->end slow_addition Slowly add aldehyde side_product->slow_addition Yes side_product->end No check_stoichiometry Use 1:1 stoichiometry slow_addition->check_stoichiometry check_stoichiometry->end

Caption: Troubleshooting decision tree for Step 1.

References

Common experimental pitfalls with morpholine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental pitfalls encountered when working with morpholino-based compounds. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Solubility and Handling

Question: My morpholino oligo won't dissolve. What should I do?

Answer: Morpholino solubility is sequence-dependent, with high G content (>36%) potentially reducing solubility.[1][2][3] If you encounter solubility issues, try the following troubleshooting steps:

  • Heating: Heat the vial containing the morpholino solution to 65°C for 5-10 minutes and then vortex thoroughly.[4][5]

  • Vigorous Shaking: For difficult-to-dissolve oligos, shaking the solution vigorously overnight may aid dissolution.[4]

  • Autoclaving: As a last resort for persistent aggregation, autoclave the solution on a liquid cycle. Remove it from the autoclave as soon as it returns to room pressure. Note that Vivo-Morpholinos should not be autoclaved more than once.[4][5]

  • Lower Concentration Stock: For oligos that are particularly difficult to dissolve, preparing a more dilute stock solution (e.g., 0.5 mM) can be effective.[4][5]

It is recommended to store morpholino stock solutions at room temperature in a tightly sealed vial to prevent evaporation.[4][6] While freezing is possible, it can lead to precipitation, requiring the solution to be heated to 65°C for 10 minutes after thawing to ensure complete dissolution.[1]

Question: My morpholino solution, which was previously working, has lost its activity. Why is this happening and can it be fixed?

Answer: Morpholino oligos are generally very stable.[4] However, some sequences can form complexes in aqueous solutions over time, leading to a loss of antisense activity. This activity can often be restored by autoclaving the solution.[4] Improper storage outside of sterile, pure water can also lead to a loss of activity.[4] It's also important to consider that very dilute solutions (<1 µM) can lose activity due to the morpholino binding to plastic or glass surfaces.[1]

Category 2: Delivery and Efficacy

Question: I'm not seeing the expected knockdown effect. What are the common reasons for low efficacy?

Answer: Insufficient delivery into the cytosol and nucleus is the most common reason for a lack of knockdown effect, especially in cell culture experiments.[1] Here are key areas to troubleshoot:

  • Delivery Method Optimization: The optimal delivery method and concentration can vary significantly between cell types. It is crucial to optimize your delivery protocol. For reagent-based delivery like Endo-Porter, a titration of the reagent concentration is recommended to find the best balance between delivery efficiency and cell toxicity.[1][4]

  • Concentration of Morpholino: Ensure you are using an appropriate concentration. Effective concentrations typically range from 1-10 µM in cell culture.[1] For microinjections, the final intracellular concentration should be at least 2 µM.[4]

  • Time Course of Experiment: The time required to observe a knockdown phenotype depends on the stability of the target protein. If the protein has a long half-life, it may take several days for a noticeable decrease in protein levels.[1][4]

  • Assay Sensitivity: The method used to assess knockdown might not be sensitive enough. For translation-blocking morpholinos, Western blotting is a reliable method to confirm protein reduction.[7] For splice-blocking morpholinos, RT-PCR can be used to verify altered splicing.[8][9]

Question: How can I confirm that my morpholino is being delivered to the cells?

Answer: Using a fluorescently-tagged morpholino is a direct way to visualize delivery. Fluorescence microscopy can help distinguish between successful cytosolic/nuclear delivery and morpholinos that are trapped in endosomes or bound to the cell surface.[1] Flow cytometry can also be used to quantify the percentage of cells that have taken up the fluorescent morpholino.

Category 3: Off-Target Effects and Toxicity

Question: I'm observing unexpected phenotypes or cell death in my experiment. Could these be off-target effects?

Answer: Yes, while morpholinos are known for their high specificity compared to other antisense technologies, off-target effects can occur.[10] The most well-documented off-target effect is the activation of the p53 pathway, leading to apoptosis, particularly in the central nervous system of zebrafish embryos.[11][12] Other potential off-target effects include the induction of an innate immune response and off-target mis-splicing.[13]

Question: How can I minimize and control for off-target effects?

Answer: A rigorous set of controls is essential to validate that the observed phenotype is a specific result of your target gene knockdown.[14][15] Key strategies include:

  • Use a Second, Non-overlapping Morpholino: Designing a second morpholino that targets a different sequence in the same mRNA is a crucial control. If both morpholinos produce the same phenotype, it provides strong evidence for specificity.[11][15]

  • Rescue Experiment: Co-injecting the morpholino with an mRNA that encodes the target protein but is not recognized by the morpholino (e.g., by altering the morpholino binding site) should rescue the phenotype.[7][15]

  • p53 Co-knockdown: In organisms like zebrafish where p53-mediated toxicity is a known issue, co-injecting a p53-targeting morpholino can help to mitigate these off-target effects.[11][12] However, this can mask true p53-dependent phenotypes.[12]

  • Dose-Response Curve: Determine the minimum effective concentration of your morpholino that produces the desired phenotype to minimize the risk of off-target effects that are more common at higher concentrations.[1][12]

  • Mismatch Controls: While historically used, 5-base mismatch control oligos are now considered less reliable, as even a few base changes can alter off-target toxicity profiles.[11] A second non-overlapping morpholino is the preferred negative control.

Quantitative Data Summary

Table 1: Recommended Morpholino Concentrations for Different Delivery Methods

Delivery MethodRecommended Final ConcentrationReference(s)
Cell Culture (with Endo-Porter)1 - 10 µM[1]
Microinjection (e.g., Zebrafish)≥ 2 µM (intracellular)[4]
Vivo-Morpholinos≥ 3 µM[4]
Nucleofection (HeLa cells)1 - 8 µM[16]

Table 2: Troubleshooting Guide for Morpholino Solubility Issues

IssuePotential CauseRecommended ActionReference(s)
Difficulty DissolvingHigh G-content (>36%)Heat to 65°C and vortex.[1][5]
Self-complementarityAutoclave the solution (liquid cycle).[4]
Prepare a more dilute stock (e.g., 0.5 mM).[4]
Precipitation after FreezingIce crystal formationHeat to 65°C for 10 min after thawing.[1]
Loss of activity in dilute solutionsAdsorption to surfacesAvoid storing at <1 µM concentrations.[1]

Key Experimental Protocols

Protocol 1: Preparation of a 1 mM Morpholino Stock Solution
  • Locate the amount of morpholino (in nanomoles) provided on the vial label.

  • Aseptically add the appropriate volume of sterile, nuclease-free water to the vial to achieve a 1 mM concentration. For example, for a 100 nmol vial, add 100 µL of water.[1]

  • Cap the vial securely and shake to mix. Allow it to sit for 5 minutes.[1]

  • Gently swirl the vial and visually inspect to ensure the oligo has completely dissolved.[1]

  • If dissolution is incomplete, heat the vial to 65°C for 5-10 minutes and vortex.[5]

  • Store the stock solution at room temperature.[4]

Protocol 2: Optimizing Endo-Porter Concentration for Cell Culture Delivery

This protocol is designed to determine the optimal Endo-Porter concentration for your specific cell type, balancing delivery efficiency with cytotoxicity.

  • Cell Seeding: Plate your cells at a density that will result in 80-100% confluency at the time of the experiment.

  • Prepare Endo-Porter Dilutions: Prepare a series of Endo-Porter concentrations in your cell culture medium (e.g., 2, 4, 6, and 8 µM).[1]

  • Add Fluorescent Morpholino: To each Endo-Porter dilution, add a fluorescently-labeled control morpholino to a final concentration of 10 µM.[1]

  • Incubation: Replace the existing medium on your cells with the Endo-Porter/morpholino-containing medium and incubate for at least 24 hours.[1]

  • Assess Delivery: Visualize intracellular fluorescence using a fluorescence microscope to determine the Endo-Porter concentration that yields the highest cytosolic delivery.[1]

  • Assess Toxicity: Observe the cells for any signs of toxicity (e.g., changes in morphology, cell detachment) up to 72 hours post-transfection.[1]

  • Select Optimal Concentration: Choose the highest concentration of Endo-Porter that provides efficient delivery without causing significant cytotoxicity for your future experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_delivery Delivery Optimization cluster_validation Validation & Controls cluster_analysis Analysis prep_oligo Prepare 1mM Morpholino Stock quantify Quantify Concentration (Optional) prep_oligo->quantify delivery_method Choose Delivery Method (e.g., Microinjection, Endo-Porter) prep_oligo->delivery_method dose_response Perform Dose-Response (e.g., 1-10 µM) delivery_method->dose_response phenotype Observe Phenotype dose_response->phenotype control_std Standard Control (e.g., Scrambled MO) phenotype->control_std Compare control_p53 p53 co-knockdown (if applicable) phenotype->control_p53 Compare control_rescue Rescue with non-target mRNA phenotype->control_rescue Compare control_2ndMO 2nd non-overlapping MO phenotype->control_2ndMO Compare knockdown_assay Assess Knockdown (Western Blot / RT-PCR) control_rescue->knockdown_assay control_2ndMO->knockdown_assay data_analysis Data Analysis & Interpretation knockdown_assay->data_analysis

Caption: A generalized experimental workflow for morpholino-based studies.

translation_blocking_mechanism cluster_mrna mRNA Strand cap 5' Cap utr 5' UTR aug AUG cds Coding Sequence protein Protein Synthesis aug->protein stop Stop polya Poly(A) Tail ribosome Ribosome ribosome->aug Binds & Initiates Translation no_protein No Protein Synthesis ribosome->no_protein Blocked by Morpholino morpholino Morpholino morpholino->utr Binds to target in 5' UTR

Caption: Mechanism of translation blocking by a morpholino oligo.

splice_blocking_mechanism cluster_premRNA pre-mRNA cluster_spliced Correctly Spliced mRNA cluster_unspliced Incorrectly Spliced mRNA exon1 Exon 1 intron1 Intron 1 exon2 Exon 2 splicesome Spliceosome intron1->splicesome splicesome->intron1 Recognizes splice junction spliced_mrna Exon 1 | Exon 2 splicesome->spliced_mrna Excises intron unspliced_mrna Exon 1 | Intron 1 | Exon 2 splicesome->unspliced_mrna Splicing fails morpholino Splice-blocking Morpholino morpholino->intron1 Binds to splice junction morpholino->splicesome Blocks access

Caption: Mechanism of splice blocking by a morpholino oligo.

References

Technical Support Center: Synthesis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process:

  • N-Alkylation: Reaction of a suitable morpholine precursor with 4-fluorobenzyl halide.

  • N-Acetylation: Acetylation of the resulting secondary amine.

Issue 1: Low Yield in N-Alkylation Step

Symptoms:

  • Incomplete consumption of the starting morpholine precursor.

  • Formation of multiple products observed by TLC or LC-MS.

  • Low isolated yield of (4-(4-fluorobenzyl)morpholin-2-yl)methanamine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient reactivity of alkylating agent Ensure the 4-fluorobenzyl halide (bromide or chloride) is fresh and has not degraded. Consider using 4-fluorobenzyl bromide as it is generally more reactive than the chloride.
Inadequate base The choice and amount of base are critical to neutralize the hydrohalic acid formed during the reaction. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). For sensitive substrates, a weaker inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) can be effective.
Suboptimal reaction temperature If the reaction is sluggish at room temperature, gentle heating (40-60 °C) can increase the rate. However, excessive heat can lead to side reactions. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Solvent effects Aprotic polar solvents like DMF or acetonitrile are generally suitable for this type of alkylation. Ensure the solvent is anhydrous, as water can hydrolyze the alkylating agent.
Side reaction: Quaternization Over-alkylation of the product to form a quaternary ammonium salt can occur, especially with prolonged reaction times or excess alkylating agent. Use a stoichiometric amount or a slight excess of the morpholine precursor relative to the 4-fluorobenzyl halide. Monitor the reaction closely and stop it once the starting material is consumed.
Issue 2: Low Yield in N-Acetylation Step

Symptoms:

  • Incomplete consumption of (4-(4-fluorobenzyl)morpholin-2-yl)methanamine.

  • Formation of O-acetylated byproducts (if hydroxyl groups are present and unprotected).

  • Difficult purification of the final product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low reactivity of acetylating agent Acetic anhydride is a common and effective acetylating agent. For less reactive amines, acetyl chloride can be used, but it is more corrosive and generates HCl, requiring a base to be present. Ensure the acetylating agent is fresh.
Inappropriate base When using acetyl chloride, a base such as triethylamine or pyridine is necessary to neutralize the HCl byproduct.[1] For acetic anhydride, a base is not strictly required but can be used to accelerate the reaction.
Suboptimal reaction temperature N-acetylation is often exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the reaction and minimize side products.
Hydrolysis of acetylating agent The presence of water will rapidly hydrolyze both acetic anhydride and acetyl chloride. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Difficult purification The basic nature of the morpholine nitrogen can cause streaking on silica gel chromatography.[2] To improve purification, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent or use a different stationary phase like alumina.[2] Alternatively, the product can be converted to its hydrochloride salt, recrystallized, and then converted back to the free base.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis can be approached via two primary routes. A common method involves the N-alkylation of a suitable morpholine precursor with 4-fluorobenzyl halide, followed by N-acetylation of the resulting secondary amine.

Q2: Which acetylating agent is better for the final step, acetic anhydride or acetyl chloride?

Both can be effective. Acetic anhydride is generally preferred as it is less harsh and the acetic acid byproduct is easier to handle than the HCl generated from acetyl chloride. However, for less reactive amines, acetyl chloride may give a better yield. If using acetyl chloride, a base must be included to neutralize the acid.

Q3: My reaction mixture turns dark during the N-alkylation step. Is this normal?

Some discoloration can be normal, especially with heating. However, significant darkening could indicate decomposition or side reactions. It is advisable to monitor the reaction by TLC or LC-MS to ensure the desired product is forming and to avoid prolonged heating.

Q4: How can I improve the solubility of my morpholine derivative during extraction?

Morpholine-containing compounds can be highly water-soluble, making extraction from aqueous media difficult. To improve extraction efficiency, you can use the "salting out" technique by adding a salt like NaCl to the aqueous layer to decrease the solubility of the organic compound. Adjusting the pH of the aqueous layer to be basic will also ensure the morpholine is in its less water-soluble free base form.[2]

Q5: What are the key parameters to control for a high-yield synthesis?

The key parameters to control are:

  • Purity of reagents: Use high-purity, fresh reagents and anhydrous solvents.

  • Stoichiometry: Carefully control the molar ratios of the reactants and any bases or catalysts.

  • Temperature: Optimize the reaction temperature to ensure a reasonable reaction rate without promoting side reactions.

  • Reaction time: Monitor the reaction to determine the optimal time for completion and to avoid the formation of byproducts from over-reaction.

Experimental Protocols

Protocol 1: N-Alkylation of 2-(Aminomethyl)morpholine (Hypothetical)

This protocol is a general guideline and may require optimization.

  • To a solution of 2-(aminomethyl)morpholine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (1.5 eq).

  • Add 4-fluorobenzyl bromide (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at 50 °C and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, potentially with a basic modifier in the eluent, to yield (4-(4-fluorobenzyl)morpholin-2-yl)methanamine.

Protocol 2: N-Acetylation of (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine
  • Dissolve (4-(4-fluorobenzyl)morpholin-2-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of different parameters on the yield.

Table 1: Optimization of N-Alkylation Conditions

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (1.5)Acetonitrile50675
2TEA (1.2)DCM251268
3DIPEA (1.2)DMF60482
4K₂CO₃ (1.5)DMF50680

Table 2: Optimization of N-Acetylation Conditions

Entry Acetylating Agent (eq.) Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1Acetic Anhydride (1.1)NoneDCM25385
2Acetyl Chloride (1.1)TEA (1.2)DCM0 to 25292
3Acetic Anhydride (1.1)Pyridine (1.2)DCM25288
4Acetic Anhydridge (1.5)NoneDCM25386 (with impurities)

Visualizations

Troubleshooting_Workflow start Low Yield of This compound step1 Identify the Problematic Step start->step1 alkylation_issue N-Alkylation Step step1->alkylation_issue Alkylation Problem acetylation_issue N-Acetylation Step step1->acetylation_issue Acetylation Problem sub_alkylation1 Check Reagent Quality (4-Fluorobenzyl Halide, Base) alkylation_issue->sub_alkylation1 sub_acetylation1 Check Reagent Quality (Acetylating Agent) acetylation_issue->sub_acetylation1 sub_alkylation2 Optimize Reaction Conditions (Base, Solvent, Temperature) sub_alkylation1->sub_alkylation2 sub_alkylation3 Investigate Side Reactions (e.g., Quaternization) sub_alkylation2->sub_alkylation3 end Improved Yield sub_alkylation3->end sub_acetylation2 Optimize Reaction Conditions (Base, Temperature, Solvent) sub_acetylation1->sub_acetylation2 sub_acetylation3 Improve Purification (Modified Eluent, Recrystallization) sub_acetylation2->sub_acetylation3 sub_acetylation3->end

Caption: Troubleshooting workflow for low yield.

Synthetic_Pathway start 2-(Aminomethyl)morpholine intermediate (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine start->intermediate N-Alkylation product This compound intermediate->product N-Acetylation reagent1 4-Fluorobenzyl Bromide + Base (e.g., K₂CO₃) reagent1->start reagent2 Acetic Anhydride or Acetyl Chloride reagent2->intermediate

Caption: General synthetic pathway.

References

Troubleshooting inconsistent results in N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in assays involving N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common issues encountered during in-vitro assays.

High Well-to-Well Variability

Q1: My results show significant variability between replicate wells in my cell-based assay. What are the likely causes and solutions?

Inconsistent results across different wells can mask the true biological effect of this compound. The primary sources of this variability often lie in procedural inconsistencies.

Potential Causes and Recommended Solutions

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating by gently swirling the flask or tube. Use calibrated pipettes for accurate cell dispensing. Consider using a repeating pipette for improved consistency across a 96-well or 384-well plate.
Edge Effects The outer wells of a microplate are more prone to evaporation, leading to altered media and compound concentrations. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[1][2]
Pipetting Errors Inaccurate or inconsistent pipetting of the compound, reagents, or cells can introduce significant errors. Ensure all pipettes are properly calibrated. When adding reagents, do so in the same order and at a consistent pace for all wells. For multi-well plates, using a multichannel pipette can minimize timing differences.
Cell Clumping Aggregates of cells can lead to uneven exposure to the test compound and assay reagents. To prevent clumping, ensure you are subculturing cells at the recommended density and interval. If clumps persist, you may gently pass the cell suspension through a cell strainer before seeding.[2]

Troubleshooting Workflow for High Well-to-Well Variability

G start High Well-to-Well Variability Observed check_seeding Review Cell Seeding Protocol start->check_seeding check_pipetting Verify Pipette Calibration and Technique start->check_pipetting check_plate_layout Assess Plate Layout for Edge Effects start->check_plate_layout homogenize_cells Ensure Homogenous Cell Suspension check_seeding->homogenize_cells calibrate_pipettes Calibrate Pipettes check_pipetting->calibrate_pipettes use_inner_wells Use Inner Wells / Add Buffer to Outer Wells check_plate_layout->use_inner_wells re_evaluate Re-run Assay and Evaluate Variability homogenize_cells->re_evaluate calibrate_pipettes->re_evaluate use_inner_wells->re_evaluate consistent_results Consistent Results Achieved re_evaluate->consistent_results inconsistent_results Variability Persists re_evaluate->inconsistent_results further_investigation Investigate Other Factors (e.g., Reagent Stability, Incubation) inconsistent_results->further_investigation G compound This compound mtor mTOR compound->mtor Inhibition receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition

References

Technical Support Center: Purification of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound?

The primary challenges in purifying this compound stem from the basicity of the morpholine nitrogen and the polarity of the acetamide group. The basic nitrogen can interact strongly with acidic silica gel, leading to peak tailing and poor separation during column chromatography.[1] The compound's polarity might also affect its solubility, making solvent selection for recrystallization critical.

Q2: How can I minimize peak tailing during silica gel chromatography?

To mitigate peak tailing, a small amount of a basic modifier should be added to the mobile phase.[1] Triethylamine (Et3N) at a concentration of 0.1-2% is commonly used to neutralize the acidic silanol groups on the silica gel surface, which improves the peak shape and recovery of basic compounds like morpholine derivatives.[1]

Q3: My compound is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?

For highly water-soluble morpholine derivatives, extraction efficiency can be improved by:

  • Salting out: Adding a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer increases its ionic strength, reducing the solubility of the organic compound and promoting its transfer to the organic phase.[1]

  • pH adjustment: Basifying the aqueous layer with a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) will ensure the morpholine nitrogen is in its free base form, which is typically less water-soluble.[1]

  • Using a more polar solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective for extracting polar compounds.[1]

Q4: I'm having trouble getting my compound to crystallize. What are some potential solutions?

Crystallization can be challenging. If your compound "oils out" or fails to crystallize, consider the following:

  • Solvent System: The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent/anti-solvent system. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[2]

  • Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]

  • Purity: Impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a quick filtration through a silica plug.

Troubleshooting Guides

Column Chromatography

Problem: Significant peak tailing and poor separation on silica gel.

Possible Cause Solution
Interaction of the basic morpholine nitrogen with acidic silanol groups on the silica gel.[1]Add 0.1-2% triethylamine (Et3N) or ammonia in methanol to the eluent to neutralize the silica surface.[1]
Inappropriate mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.[1]
Column overload.Reduce the amount of crude material loaded onto the column.

Problem: The compound does not elute from the column.

Possible Cause Solution
The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
The compound has irreversibly bound to the silica gel.This can happen with very basic compounds on acidic silica. Consider using a different stationary phase like alumina (neutral or basic).[3]
Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible Cause Solution
The solution is too concentrated or cooling too rapidly.Add more solvent to dilute the solution and allow it to cool slowly.[4]
The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling point solvent or a solvent mixture.[1]
Presence of impurities.Purify the compound further by another method (e.g., flash chromatography) before attempting recrystallization.

Problem: Low recovery of crystals.

Possible Cause Solution
The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.[1]
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.[1]
Washing with room temperature solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.[1]

Quantitative Data Summary

The following table provides representative data for the purification of morpholine derivatives to offer a general expectation for yields and purity. Note that specific results for this compound may vary.

Compound TypePurification MethodPurity Achieved (Method)Typical YieldReference
4-(4-Aminophenyl)morpholin-3-oneRecrystallization (Ethanol)>99.8% (HPLC)95.4%[5]
N-Fluoroalkylated MorpholinosFlash Column ChromatographyNot SpecifiedGood[5]
Morpholine DerivativePreparative HPLC>95%Not Specified[5]
cis-2,6-dimethylmorpholineSalt formation and recrystallizationHigh Purity75% (salt formation)[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound on silica gel.

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Add 0.5-1% triethylamine (Et3N) to the eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for the target compound.[1]

  • Column Packing: Dry pack an appropriately sized flash chromatography column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin elution with the predetermined solvent system. Gradually increase the polarity if necessary to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent and dry them under vacuum.[1]

Visualizations

experimental_workflow cluster_chromatography Flash Column Chromatography cluster_recrystallization Recrystallization A Crude Product B Dissolve and Adsorb onto Silica A->B D Load Sample B->D C Pack Column C->D E Elute with Solvent + Et3N D->E F Collect & Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I J Crude Product K Dissolve in Minimum Hot Solvent J->K L Slowly Cool to Crystallize K->L M Collect Crystals by Filtration L->M N Wash with Cold Solvent M->N O Dry Under Vacuum N->O P Pure Product O->P

Caption: A typical experimental workflow for purification.

troubleshooting_decision_tree start Purification Issue q1 Column Chromatography or Recrystallization? start->q1 a1 Column Chromatography q1->a1 Chromatography a2 Recrystallization q1->a2 Recrystallization q2 Peak Tailing? a1->q2 q4 Oiling Out? a2->q4 a3 Yes q2->a3 a4 No q2->a4 s1 Add Et3N to Eluent a3->s1 q3 No Elution? a4->q3 s2 Increase Eluent Polarity q3->s2 a5 Yes q4->a5 a6 No q4->a6 s3 Dilute & Cool Slowly a5->s3 q5 Low Recovery? a6->q5 s4 Cool Thoroughly & Use Minimal Cold Solvent for Washing q5->s4

Caption: A troubleshooting decision tree for common purification issues.

References

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential degradation pathways of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and offers strategies for its prevention. The information provided is based on general principles of chemical stability and forced degradation studies, as specific literature on this compound is not currently available.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its chemical structure, the two most likely degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Degradation: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions. This would cleave the molecule into (4-(4-fluorobenzyl)morpholin-2-yl)methanamine and acetic acid.

  • Oxidative Degradation: The tertiary amine within the morpholine ring and the benzylic position (the CH2 group attached to the fluorophenyl ring) are prone to oxidation. Oxidizing agents could lead to the formation of N-oxides or other oxidative degradation products.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a cool, dry place, protected from light and moisture.[1] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable.

Q3: I am observing new peaks in my HPLC analysis after storing my sample in solution. What could be the cause?

A3: The appearance of new peaks in your HPLC chromatogram likely indicates degradation of the compound. The nature of the degradants will depend on the solvent and storage conditions. If the solvent is aqueous, hydrolysis is a strong possibility. If the sample was exposed to air or light, oxidative degradation may have occurred.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To prevent degradation, consider the following precautions:

  • Use freshly prepared solutions.

  • If using aqueous solutions, control the pH with buffers to maintain a neutral pH where the compound is most stable.[2]

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere if oxidation is a concern.

  • Keep solutions cooled when not in use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound purity over time in solid state. Instability due to moisture and/or air exposure.Store the solid compound in a desiccator, under an inert atmosphere, and at a reduced temperature.
Appearance of new peaks in HPLC of a sample dissolved in an acidic or basic mobile phase. pH-mediated hydrolysis.Neutralize the sample before analysis or use a stability-indicating HPLC method with a mobile phase closer to neutral pH.
Rapid degradation when exposed to hydrogen peroxide or other oxidizing agents. Oxidative degradation.Avoid contact with oxidizing agents. If unavoidable, use antioxidants and protect the sample from light and air.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the assay medium over the time course of the experiment. Consider preparing fresh solutions immediately before use.

Hypothetical Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate its potential stability profile.

Stress Condition Time Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%(4-(4-Fluorobenzyl)morpholin-2-yl)methanamine, Acetic Acid
0.1 M NaOH24 hours60°C25%(4-(4-Fluorobenzyl)morpholin-2-yl)methanamine, Acetic Acid
3% H₂O₂24 hoursRoom Temp10%N-oxide derivatives
Thermal48 hours80°C< 5%Minor unspecified degradants
Photolytic (UV)24 hoursRoom Temp< 5%Minor unspecified degradants

Experimental Protocols

Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the degradation products.

Protocol: Stability-Indicating HPLC Method Development

1. Column and Mobile Phase Selection:

  • Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Develop a gradient elution method to separate the parent compound from its potential degradation products. A typical mobile phase could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3] The method should be able to resolve the parent peak from all significant degradation product peaks.[3]

Visualizations

Hypothetical Hydrolytic Degradation Pathway

G parent This compound intermediate Hydrolysis (Acid or Base) parent->intermediate product1 (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine intermediate->product1 product2 Acetic Acid intermediate->product2

Caption: Hypothetical hydrolytic degradation of the parent compound.

Experimental Workflow for Stability Testing

G start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze identify Identify Degradation Products analyze->identify quantify Quantify Degradation analyze->quantify report Report Stability Profile identify->report quantify->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Resistance to N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide and overcoming potential drug resistance in cell culture.

Frequently Asked Questions (FAQs)

Q1: My cells have stopped responding to N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide. How can I confirm they have developed resistance?

A1: The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the compound in your treated cell line versus the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTT or MTS assay.[1]

Q2: What are the common biological mechanisms that could lead to resistance against a novel compound like N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide?

A2: While specific mechanisms for this compound are yet to be elucidated, several common mechanisms of drug resistance in cancer cells could be at play:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2][3][4][5]

  • Alterations in Drug Target: Mutations or modifications in the molecular target of N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide could prevent the compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to compensate for the inhibitory effects of the drug. Common pathways involved in drug resistance include the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7][8][9]

  • Changes in Drug Metabolism: Cells may enhance their metabolic processes to inactivate the compound more efficiently.[10][11]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[12][13][14][15]

Q3: What is the difference between intrinsic and acquired resistance?

A3: Intrinsic resistance refers to a pre-existing lack of sensitivity of a cell line to a drug, even before exposure. Acquired resistance develops in response to drug treatment, where a previously sensitive cell population becomes unresponsive.[11]

Q4: How can I develop a resistant cell line to N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide for further study?

A4: A common method is through continuous exposure to gradually increasing concentrations of the drug. This process selects for and expands the population of resistant cells. The process can take several months.[16][17][18][19]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values between experiments. Reagent variability (age, storage). Cell passage number (high passage can lead to phenotypic drift). Inconsistent cell seeding density.Prepare fresh drug dilutions for each experiment. Use cells within a consistent and limited passage number range. Ensure accurate cell counting and a uniform single-cell suspension before seeding.[1]
No significant cell death observed in treated cells. Development of resistance. Suboptimal drug concentration. Incorrect assay for cell death.Confirm resistance by comparing IC50 with the parental cell line. Perform a dose-response experiment over a wider concentration range. Use multiple assays to assess different forms of cell death (e.g., apoptosis vs. necrosis).
High background in Western blot for resistance markers. Insufficient blocking. Primary antibody concentration too high. Insufficient washing.Increase blocking time or try a different blocking agent. Optimize primary antibody concentration. Increase the number and duration of wash steps.
Resistant phenotype is lost over time in culture. Lack of continuous selective pressure.Maintain a low concentration of N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide in the culture medium for the resistant cell line.

Data Presentation

Table 1: Hypothetical IC50 Values for N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide

Cell LineTreatmentIC50 (µM)Resistance Index (RI)
Parental Cell LineN/A1.51.0
Resistant Cell LineContinuous exposure to N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide45.030.0

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line

Table 2: Effect of a Putative ABC Transporter Inhibitor on Drug Sensitivity

Cell LineTreatmentIC50 of N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide (µM)Fold-Reversal of Resistance
Resistant Cell LineVehicle Control45.01.0
Resistant Cell LineABC Transporter Inhibitor (e.g., Verapamil)5.28.7

Fold-Reversal = IC50 with Vehicle / IC50 with Inhibitor

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20][21][22]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Resistance Markers

This protocol is for detecting the expression levels of proteins potentially involved in drug resistance.

  • Sample Preparation: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.[23][24][25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24][26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, p-Akt, p-ERK, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways

ResistancePathways cluster_resistance Resistance Mechanisms Drug N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide) Target Cellular Target Drug->Target Inhibits Efflux Increased Drug Efflux (ABC Transporters) Drug->Efflux Proliferation Decreased Proliferation & Apoptosis Target->Proliferation Bypass Activation of Bypass Pathways (PI3K/Akt, MAPK) Bypass->Proliferation Promotes Apoptosis Evasion of Apoptosis (upregulation of Bcl-2) Apoptosis->Proliferation Inhibits Apoptosis

Caption: Common mechanisms of resistance to a targeted therapeutic agent.

Experimental Workflow

Workflow start Cells show decreased response to drug confirm Confirm Resistance (IC50 Assay) start->confirm investigate Investigate Mechanism confirm->investigate efflux Assess Drug Efflux (e.g., Rhodamine 123 assay) investigate->efflux Efflux? pathways Analyze Signaling Pathways (Western Blot for p-Akt, p-ERK) investigate->pathways Bypass Pathways? apoptosis Evaluate Apoptosis Proteins (Western Blot for Bcl-2, Caspases) investigate->apoptosis Apoptosis Evasion? overcome Strategies to Overcome Resistance efflux->overcome pathways->overcome apoptosis->overcome inhibitors Combination with Efflux Pump Inhibitors overcome->inhibitors pathway_inhibitors Combination with Pathway Inhibitors (PI3K, MEK inhibitors) overcome->pathway_inhibitors

Caption: Troubleshooting workflow for investigating and overcoming drug resistance.

Logical Relationship

LogicalRelationship parental Parental Cell Line drug Continuous Drug Exposure parental->drug resistant Resistant Cell Line drug->resistant ic50 Increased IC50 resistant->ic50 efflux_proteins Upregulated Efflux Proteins resistant->efflux_proteins survival_pathways Activated Survival Pathways resistant->survival_pathways

Caption: Development and characteristics of a drug-resistant cell line.

References

Storage and handling guidelines for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage, handling, and troubleshooting of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place. Based on supplier recommendations, both room temperature and refrigerated (2-8°C) storage are acceptable. For long-term storage, refrigeration is generally preferred to minimize potential degradation. Some suppliers may also utilize cold-chain transportation to maintain product integrity during shipping.

Q2: What are the general safety precautions for handling this compound?

A2: As with any chemical reagent, it is crucial to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.

Q3: What are the known incompatibilities of this compound?

Q4: In which solvents is this compound soluble?

A4: While specific quantitative solubility data for this compound is limited, acetamide derivatives, in general, exhibit a range of solubilities. The parent compound, acetamide, is highly soluble in water. However, the solubility of derivatives can be significantly influenced by their structural modifications. For initial experiments, it is recommended to test solubility in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1]

Storage and Handling Summary

ParameterGuidelineSource
Storage Temperature Room Temperature or 2-8°CSupplier Data Sheets
Storage Conditions Tightly sealed container, dry, well-ventilated areaSupplier Data Sheets
Transportation Ambient or Cold-chainSupplier Dependent
Handling Use in a well-ventilated area or fume hoodGeneral Laboratory Practice
Personal Protective Equipment Safety goggles, gloves, lab coatGeneral Laboratory Practice
Known Incompatibilities Strong oxidizing agents (precautionary)General Chemical Knowledge

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes a general method for preparing a stock solution of this compound. The choice of solvent should be determined based on preliminary solubility tests and the requirements of the downstream experiment.

Materials:

  • This compound powder

  • Analytical balance

  • Appropriate volumetric flask

  • Sterile, high-purity solvent (e.g., DMSO, ethanol)

  • Vortex mixer

  • Water bath (optional)

  • Syringe filter (0.22 µm, compatible with the chosen solvent)

Procedure:

  • Weigh the Compound: Accurately weigh the desired mass of this compound using an analytical balance in a chemical fume hood.

  • Dissolve the Compound: Transfer the weighed powder to a volumetric flask. Add a portion of the desired solvent and vortex the solution until the compound is fully dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but ensure the compound is stable at this temperature.[1]

  • Adjust to Final Volume: Once the compound is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mix Thoroughly: Invert the flask several times to ensure a homogenous solution.

  • Sterile Filtration (Optional): If the stock solution is intended for use in cell culture or other sterile applications, filter it through a 0.22 µm syringe filter into a sterile container.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[1]

Troubleshooting Guides

Issue 1: Compound Precipitation When Diluting a DMSO Stock Solution into Aqueous Media

  • Problem: A common issue where a compound soluble in a strong organic solvent like DMSO precipitates when introduced into an aqueous buffer or cell culture medium.[1]

  • Cause: The significant change in solvent polarity reduces the solubility of the compound.[1]

  • Solution Workflow:

    G start Precipitation Observed step1 Optimize DMSO Concentration (aim for <0.5%) start->step1 step2 Attempt Stepwise Dilution (dilute in serum-free media first) step1->step2 If precipitation persists end Solubility Issue Resolved step1->end Success step3 Increase Stock Concentration (to reduce added volume) step2->step3 If precipitation persists step2->end Success step4 Pre-warm Aqueous Medium (to 37°C) step3->step4 If precipitation persists step3->end Success step5 Consider Alternative Solvents (e.g., Ethanol) step4->step5 If precipitation persists step4->end Success step5->end Success fail Consult Further or Synthesize Analogues step5->fail If all else fails

    Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Poor Peak Shape (Tailing) in Reverse-Phase HPLC Analysis

  • Problem: The compound shows a tailing peak during HPLC analysis, which can affect quantification and resolution.

  • Cause: As fluorinated morpholine compounds can be basic, interactions between the analyte and acidic silanol groups on the silica-based stationary phase are a common cause of peak tailing.[2]

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the compound.

    • Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH.

    • Alternative Column: Consider using a column with end-capping or a different stationary phase designed for basic compounds.

Issue 3: Difficulty in Purifying the Compound

  • Problem: Challenges in separating the target compound from reaction impurities.

  • Cause: Impurities may have similar physicochemical properties to the desired product.

  • Purification Strategy:

    G start Crude Product chromatography Column Chromatography (Silica or Prep-HPLC) start->chromatography recrystallization Recrystallization (Solvent Screening) start->recrystallization check_purity Analyze Purity (e.g., HPLC, NMR) chromatography->check_purity recrystallization->check_purity end Pure Compound check_purity->chromatography Purity <95% check_purity->end Purity >95%

    Caption: General purification workflow for this compound.

References

Technical Support Center: Enhancing the Bioavailability of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide to improve its oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing low oral bioavailability of this compound in our initial in vivo studies. What are the potential underlying causes?

A1: Low oral bioavailability of a compound like this compound can stem from several factors. Based on its structure, potential issues include:

  • Poor Aqueous Solubility: The molecule has a moderate size and contains both hydrophobic (fluorobenzyl group) and hydrophilic (morpholine, acetamide) moieties. If the overall lipophilicity is too high, it may lead to poor dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Low Permeability: While the morpholine ring can contribute to favorable pharmacokinetic properties, the overall polarity and size of the molecule might hinder its passive diffusion across the intestinal epithelium.[1][2][3][4][5]

  • First-Pass Metabolism: The compound could be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.[6][7] The morpholine ring itself is generally metabolically stable, but other parts of the molecule could be susceptible to enzymatic degradation.[1][5]

  • Efflux by Transporters: The molecule might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the GI lumen, reducing net absorption.

To identify the primary barrier, a systematic evaluation of its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is recommended.

Q2: How can we experimentally determine the root cause of the poor bioavailability of our compound?

A2: A tiered experimental approach is recommended to pinpoint the cause of poor bioavailability.

Tier 1: Physicochemical Characterization

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the GI tract.

  • LogD/LogP Measurement: Experimentally determine the lipophilicity at physiological pH (7.4). An optimal LogD for oral absorption is typically in the range of 1-3.

Tier 2: In Vitro ADME Assays

  • Permeability Assessment:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): To assess passive permeability.

    • Caco-2 Cell Permeability Assay: To evaluate both passive and active transport, including potential efflux.

  • Metabolic Stability:

    • Liver Microsomes/S9 Fractions: To assess Phase I and Phase II metabolic stability.

    • Hepatocytes: To get a more comprehensive picture of hepatic metabolism.

Q3: Our data suggests that poor aqueous solubility is the main issue. What strategies can we employ to improve it?

A3: For solubility-limited bioavailability, consider the following approaches:

  • Chemical Modifications (Prodrugs):

    • Introduce ionizable groups to enable salt formation.

    • Design water-soluble prodrugs by attaching polar moieties (e.g., phosphates, amino acids) to the molecule. These groups are designed to be cleaved in vivo to release the active drug.[8][9][10][11][12]

  • Formulation Strategies:

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.

Q4: What if low membrane permeability is the limiting factor for our compound's bioavailability?

A4: If permeability is the primary hurdle, the focus should be on modifying the molecule's physicochemical properties:

  • Lipophilicity Modulation:

    • If the molecule is too polar, strategic chemical modifications to increase lipophilicity (within the optimal range) can enhance passive diffusion.

    • If it is too lipophilic, reducing lipophilicity can improve its partitioning from the membrane into the aqueous cytoplasm.

  • Hydrogen Bonding Optimization:

    • The number of hydrogen bond donors and acceptors can influence permeability.[9] Reducing the hydrogen bonding capacity can sometimes improve membrane transport.

  • Prodrug Approach:

    • Masking polar functional groups with lipophilic promoieties can enhance membrane permeability. These promoieties are later cleaved to release the active drug.

Q5: We suspect that our compound is a substrate for P-glycoprotein (P-gp) efflux. How can we confirm this and what can be done?

A5: To investigate P-gp mediated efflux, a bidirectional Caco-2 permeability assay is the standard in vitro method. A higher basal-to-apical (B-A) permeability compared to the apical-to-basal (A-B) permeability, which is reduced in the presence of a known P-gp inhibitor (e.g., verapamil), confirms P-gp substrate liability.

Strategies to mitigate P-gp efflux include:

  • Structural Modification: Minor structural changes can sometimes disrupt the recognition of the molecule by P-gp.

  • Co-administration with P-gp Inhibitors: While this can be a clinical strategy, it is often not ideal due to potential drug-drug interactions.

  • Formulation Approaches: Certain excipients used in formulations can inhibit P-gp.

Data Presentation

Table 1: Hypothetical Physicochemical and In Vitro ADME Data for this compound and Modified Analogs

CompoundModificationAqueous Solubility (pH 7.4, µg/mL)LogD (pH 7.4)PAMPA Permeability (10⁻⁶ cm/s)Caco-2 A-B Permeability (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B-A/A-B)
Parent -152.81.50.85.2
Analog 1 Phosphate Prodrug>5000.5<0.1<0.1N/A
Analog 2 Increased Lipophilicity53.55.04.21.8
Analog 3 Reduced H-Bond Donors202.93.12.52.1

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

CompoundDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng*h/mL)Bioavailability (%)
Parent IV28500.081200-
Parent PO101501.060010
Analog 1 PO104500.5180030
Analog 2 PO106001.5240040

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of a test compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).

  • Permeability Assessment:

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment at specified time points.

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active efflux.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing:

    • Intravenous (IV) Group: The compound is administered via the tail vein.

    • Oral (PO) Group: The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points post-dosing.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of the test compound in plasma is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Modification Strategy cluster_evaluation Evaluation low_bio low_bio physchem physchem low_bio->physchem Assess Properties invitro invitro low_bio->invitro Assess ADME Low Oral Bioavailability Low Oral Bioavailability prodrug prodrug physchem->prodrug formulation formulation physchem->formulation Physicochemical Characterization\n(Solubility, LogD) Physicochemical Characterization (Solubility, LogD) invitro->prodrug structure_mod structure_mod invitro->structure_mod In Vitro ADME Assays\n(PAMPA, Caco-2, Metabolic Stability) In Vitro ADME Assays (PAMPA, Caco-2, Metabolic Stability) invivo invivo prodrug->invivo Prodrug Synthesis Prodrug Synthesis formulation->invivo Formulation Development Formulation Development structure_mod->invivo Structural Modification Structural Modification optimized_compound optimized_compound invivo->optimized_compound In Vivo Pharmacokinetic Studies In Vivo Pharmacokinetic Studies Optimized Compound Optimized Compound

Caption: Experimental workflow for improving bioavailability.

modification_strategies cluster_causes Causes of Poor Bioavailability cluster_solutions Potential Solutions solubility Poor Solubility prodrugs Prodrugs solubility->prodrugs e.g., Phosphate esters formulation Formulation Strategies (Nanoparticles, SEDDS) solubility->formulation e.g., Solid dispersions permeability Low Permeability permeability->prodrugs e.g., Lipophilic esters chem_mod Chemical Modification permeability->chem_mod Optimize LogD metabolism First-Pass Metabolism metabolism->prodrugs Mask metabolic sites metabolism->chem_mod Introduce blocking groups

Caption: Strategies to address poor bioavailability.

References

Validation & Comparative

Comparative Guide: N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is a known chemical entity, public domain data on its specific kinase inhibitory activity is not available. However, its core morpholine structure is a key pharmacophore in a multitude of potent and selective kinase inhibitors.[1][2] This guide provides a comparative analysis of two distinct classes of kinase inhibitors that feature the morpholine moiety or similar heterocyclic scaffolds: Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, represented by GNE-7915, and Polo-like Kinase 1 (PLK1) inhibitors, represented by Volasertib. This comparison will illuminate their differing therapeutic targets, mechanisms of action, and key experimental data.

The morpholine ring is a versatile scaffold in medicinal chemistry, often utilized to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[1][3] Its presence in numerous kinase inhibitors underscores its importance in interacting with the kinase active site.[4]

I. Overview of Compared Kinase Inhibitors

This guide focuses on a detailed comparison between a potent LRRK2 inhibitor, GNE-7915, and a well-characterized PLK1 inhibitor, Volasertib. These two compounds have been selected to represent distinct therapeutic areas and kinase targets, providing a broad overview for researchers.

  • GNE-7915 : A highly potent, selective, and brain-penetrant inhibitor of LRRK2, a key target in Parkinson's disease research.[5]

  • Volasertib (BI 6727) : An ATP-competitive inhibitor of PLK1, a critical regulator of mitosis, with applications in oncology.[6]

II. Quantitative Data Comparison

The following tables summarize the key quantitative data for GNE-7915 and a selection of PLK1 inhibitors, including Volasertib.

Table 1: LRRK2 Inhibitor - GNE-7915

ParameterValueReference(s)
Target Leucine-Rich Repeat Kinase 2 (LRRK2)[5]
IC50 9 nM[7]
Ki 1 nM[7]
Selectivity High (only TTK inhibited >50% out of 187 kinases at 0.1 µM)[7]
Brain Penetrance Yes[5]

Table 2: PLK1 Inhibitors

InhibitorTarget(s)IC50SelectivityReference(s)
Volasertib (BI 6727) PLK10.87 nMHigh for PLK family[6]
Rigosertib PLK1, RAS/PI3K, CDKs35 nMMulti-kinase[8]
Onvansertib PLK12 nMHigh for PLK1[6]

III. Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the mechanism of action of their inhibitors.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[9] Its signaling is complex and not fully elucidated, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[10] Mutations in LRRK2 are a significant genetic cause of Parkinson's disease.[11]

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Neurite_Outgrowth Neurite Outgrowth LRRK2->Neurite_Outgrowth Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking GNE7915 GNE-7915 GNE7915->LRRK2 Inhibits

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of GNE-7915.

PLK1 Signaling Pathway

PLK1 is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly during mitosis.[12] It is involved in centrosome maturation, spindle assembly, and cytokinesis.[13] Overexpression of PLK1 is common in many cancers, making it an attractive target for anticancer therapies.[14]

PLK1_Signaling_Pathway G2_Phase G2 Phase PLK1 PLK1 G2_Phase->PLK1 Activation CDC25C CDC25C PLK1->CDC25C Phosphorylates & Activates CDK1_CyclinB CDK1/Cyclin B CDC25C->CDK1_CyclinB Activates Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes Entry Volasertib Volasertib Volasertib->PLK1 Inhibits

Caption: Key components of the PLK1 signaling pathway at the G2/M transition and the inhibitory action of Volasertib.

IV. Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of a kinase inhibitor.[15]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., LRRK2 or PLK1)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (e.g., GNE-7915 or Volasertib)

  • Assay buffer (typically containing MgCl2, DTT, and a buffering agent)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of the 384-well plate. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for 0% activity.

  • Kinase Reaction: Prepare a master mix containing the kinase and substrate in the assay buffer. Add this mix to the wells containing the compounds.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Compound_Prep Compound Dilution Plate_Setup Plate Compounds Compound_Prep->Plate_Setup Add_Kinase Add Kinase/Substrate Plate_Setup->Add_Kinase Add_ATP Add ATP Add_Kinase->Add_ATP Incubate Incubate Add_ATP->Incubate Add_Reagent Add Detection Reagent Incubate->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Experimental workflow for a biochemical kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the effect of a kinase inhibitor on cell proliferation.[16]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a specific cell line.

Materials:

  • Cancer cell line (e.g., HeLa for PLK1 inhibitors)

  • Complete cell culture medium

  • Test compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI50 value.

Cell_Viability_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate (e.g., 72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance Add_Solubilizer->Read_Absorbance Calculate_GI50 Calculate GI50 Read_Absorbance->Calculate_GI50

Caption: Workflow for a cell viability assay using the MTT method.

V. Conclusion

While direct biological data for this compound as a kinase inhibitor is not publicly available, its morpholine scaffold is a privileged structure in many well-characterized inhibitors. This guide has provided a comparative overview of two such inhibitors, GNE-7915 and Volasertib, which target the distinct kinases LRRK2 and PLK1, respectively. The presented data and experimental protocols offer a valuable resource for researchers in the field of kinase inhibitor discovery and development. The contrasting profiles of these inhibitors highlight the diverse therapeutic opportunities that can be pursued through the strategic design of molecules incorporating key structural motifs like the morpholine ring.

References

Comparative Analysis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and Its Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of pharmacological and comparative data for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and its direct analogs. While the chemical structure is defined and the compound is commercially available, extensive searches did not yield any published studies detailing its synthesis, biological activity, or comparative evaluation against structurally similar molecules. Therefore, a data-driven comparative guide as requested cannot be constructed at this time.

Basic chemical information for this compound, such as its CAS Registry Number (112913-94-7) and molecular formula (C14H19FN2O2), is available through chemical suppliers.[1][2][3] However, this information does not extend to its pharmacological properties, mechanism of action, or therapeutic potential.

Searches for analogs and comparative studies were similarly unrevealing. While the broader class of N-substituted acetamides has been investigated for various therapeutic applications, including as anticancer and anti-inflammatory agents, no specific studies featuring the compound of interest or its close derivatives could be identified.[4][5][6]

Potential Areas for Future Investigation

Should research on this compound become available, a comparative study would necessitate the following:

  • Identification of Biological Target(s): Determining the protein(s) or pathway(s) with which the compound interacts is the first step in understanding its function.

  • In Vitro Characterization: This would involve a suite of experiments to quantify the compound's activity and selectivity.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are crucial to assess the compound's therapeutic potential and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would elucidate the chemical features essential for its biological activity.

Hypothetical Experimental Protocols

Based on the general evaluation of novel chemical entities, the following experimental protocols would be essential for a comparative study.

Sigma-1 Receptor Binding Assay (Hypothetical)

Given that some morpholine-containing compounds exhibit affinity for sigma receptors, a radioligand binding assay could be a starting point to investigate the potential of this compound as a sigma-1 receptor ligand.

Objective: To determine the binding affinity (Ki) of the test compound and its analogs for the sigma-1 receptor.

Methodology:

  • Membrane Preparation: Guinea pig liver membranes, which are a rich source of sigma-1 receptors, would be prepared.[7][8]

  • Radioligand: The selective sigma-1 receptor radioligand, [³H]-(+)-pentazocine, would be used.[7]

  • Assay Conditions: The assay would be performed in 96-well plates containing the membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compounds.[9]

  • Incubation and Filtration: The mixture would be incubated to allow for binding equilibrium, followed by rapid filtration to separate bound from unbound radioligand.

  • Quantification: The amount of bound radioactivity would be measured using liquid scintillation counting.

  • Data Analysis: Competition binding curves would be generated, and the IC50 values (concentration of the compound that inhibits 50% of radioligand binding) would be calculated. The Ki values would then be determined using the Cheng-Prusoff equation.

Data Presentation (Hypothetical)

Should data become available, it would be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Binding Affinities of this compound and Analogs for the Sigma-1 Receptor

CompoundStructureKi (nM) for Sigma-1Selectivity (S2R/S1R)
Compound of Interest This compoundData not availableData not available
Analog 1 Structure of Analog 1Hypothetical ValueHypothetical Value
Analog 2 Structure of Analog 2Hypothetical ValueHypothetical Value

Visualizing Potential Mechanisms

To illustrate how such a compound might be investigated, the following diagrams outline a hypothetical experimental workflow and a potential signaling pathway it might modulate.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & QC Synthesis->Purification Binding Receptor Binding Assays Purification->Binding Functional Functional Assays Binding->Functional ADME In Vitro ADME Functional->ADME PK Pharmacokinetics ADME->PK Efficacy Efficacy Models PK->Efficacy Tox Toxicology Efficacy->Tox SAR SAR Analysis Tox->SAR SAR->Synthesis Lead Lead Candidate SAR->Lead

Caption: Hypothetical workflow for the discovery and development of novel therapeutic compounds.

G Ligand S1R Ligand (e.g., Test Compound) S1R Sigma-1 Receptor (S1R) Ligand->S1R Binds to IP3R IP3 Receptor S1R->IP3R Modulates Ca Ca2+ Release from ER IP3R->Ca Regulates Signaling Downstream Signaling (e.g., Neuronal Excitability) Ca->Signaling Initiates

Caption: Simplified signaling pathway potentially modulated by a sigma-1 receptor (S1R) ligand.

References

Unraveling the Bioactivity of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacological effects of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. Despite its availability from chemical suppliers, in-depth preclinical and clinical data detailing its mechanism of action, efficacy in various models, and comparative performance against other compounds are not publicly accessible. This report aims to transparently address this information void and outline the necessary experimental framework to elucidate the compound's potential therapeutic value.

Current Knowledge Landscape

This compound, identified by CAS number 112913-94-7, is a morpholine derivative.[1][2][3][4] Morpholine and its analogues are known to exhibit a wide range of biological activities, and structural similarities to existing pharmacologically active agents suggest that this compound could be of interest to researchers in drug discovery. However, the absence of published research prevents any definitive statements about its specific biological targets or therapeutic potential.

A Call for Investigation: Proposed Experimental Workflow

To address the current knowledge gap, a systematic evaluation of this compound is required. The following experimental workflow is proposed to characterize its pharmacological profile.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Comparative Analysis Target Identification Target Identification Binding Assays Binding Assays Target Identification->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Signaling Pathway Analysis Signaling Pathway Analysis Functional Assays->Signaling Pathway Analysis Pharmacokinetic Studies Pharmacokinetic Studies Signaling Pathway Analysis->Pharmacokinetic Studies Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetic Studies->Efficacy in Disease Models Toxicology Studies Toxicology Studies Efficacy in Disease Models->Toxicology Studies Head-to-Head with Standard of Care Head-to-Head with Standard of Care Toxicology Studies->Head-to-Head with Standard of Care Dose-Response Comparison Dose-Response Comparison Head-to-Head with Standard of Care->Dose-Response Comparison

Caption: Proposed experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

To ensure reproducibility and validity, the following detailed methodologies are proposed for key experiments:

1. Target Identification and Binding Affinity:

  • Objective: To identify the primary biological target(s) of the compound and quantify its binding affinity.

  • Methodology:

    • Initial Screening: Utilize broad-panel screening assays (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to identify potential protein targets such as GPCRs, kinases, ion channels, and transporters.

    • Affinity Determination: For identified targets, perform radioligand binding assays or surface plasmon resonance (SPR) to determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki). The assay should include a known reference ligand as a positive control.

2. In Vitro Functional Assays:

  • Objective: To determine the functional consequence of compound binding to its target (e.g., agonist, antagonist, inverse agonist, inhibitor).

  • Methodology:

    • Based on the identified target class, appropriate functional assays will be employed. For example, for a GPCR target, a cAMP or calcium mobilization assay would be suitable. For a kinase target, an in vitro kinase activity assay measuring substrate phosphorylation would be performed.

    • Dose-response curves will be generated to determine the EC50 or IC50 values.

3. Signaling Pathway Analysis:

  • Objective: To elucidate the downstream signaling pathways modulated by the compound.

  • Methodology:

    • Utilize techniques such as Western blotting, ELISA, or reporter gene assays to measure the activation or inhibition of key signaling proteins downstream of the identified target.

    • For example, if the compound targets a receptor tyrosine kinase, phosphorylation of downstream effectors like Akt and ERK would be assessed.

G Compound Compound TargetReceptor Target Receptor Compound->TargetReceptor DownstreamEffector1 Downstream Effector 1 TargetReceptor->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetReceptor->DownstreamEffector2 CellularResponse Cellular Response DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Caption: Generic signaling pathway diagram illustrating potential mechanism of action.

Comparative Data (Hypothetical)

While no direct comparative data exists for this compound, Table 1 presents a hypothetical comparison with other structurally related morpholine derivatives or compounds with similar putative mechanisms of action to illustrate how such data would be presented.

Table 1: Hypothetical Comparative In Vitro Activity

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
This compound Target X Data Not Available Data Not Available
Compound A (e.g., a known Target X inhibitor)Target X1550
Compound B (e.g., another morpholine derivative)Target Y120350

Conclusion

The current body of scientific literature does not permit a cross-validation of the effects of this compound in different models. The provided framework of proposed experiments offers a clear path forward for researchers to thoroughly characterize this compound. The generation of robust in vitro and in vivo data is a prerequisite for any meaningful comparison with alternative therapeutic agents and for unlocking its potential in drug development. The scientific community is encouraged to undertake these investigations to fill the existing knowledge void.

References

Navigating the Uncharted Territory of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide: A Comparative Guide to Related Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a journey into the unknown. N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide stands as one such molecule, present in chemical catalogs but absent from the landscape of published experimental literature. This guide addresses the current information gap surrounding this compound by providing a comparative framework. In the absence of direct experimental data, we present findings on structurally related morpholine acetamide derivatives to illustrate the potential biological activities and the established methodologies for their evaluation. This serves as a foundational resource for researchers considering the investigation of this and similar under-characterized compounds.

The morpholine moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates.[1][2] Its presence often confers favorable pharmacokinetic properties.[1] When coupled with an acetamide group, it forms a scaffold that has been explored for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4][5] This guide will delve into published data for three distinct series of morpholine-containing compounds to provide a basis for potential future research into this compound.

Illustrative Biological Activities of Morpholine Acetamide Derivatives

To contextualize the potential of this compound, this section details the observed biological activities of selected, structurally related compounds.

Antimicrobial Potential: The Case of N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide Derivatives

A series of novel N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity.[3] The study highlights that compounds containing a fluoro substituent exhibited notable antimicrobial effects.[3] The results underscore the potential for this chemical class to yield new antibacterial and antifungal agents.

Table 1: Antimicrobial Activity of Selected N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide Derivatives [3]

Compound IDAr-groupBacterial Strain: P. mirabilis (Zone of Inhibition, mm)Bacterial Strain: B. subtilis (Zone of Inhibition, mm)Fungal Strain: C. albicans (Zone of Inhibition, mm)Fungal Strain: A. fumigates (Zone of Inhibition, mm)
8d 4-fluorophenyl19201819
8h 4-fluorobenzyl20211920
Ciprofloxacin (Standard)2224--
Fluconazole (Standard)--2122

Note: Data is extracted from a study by Nagaraj et al. (2021) for illustrative purposes.[3]

Anticancer Applications: Insights from Pyrimidine-Morpholine Hybrids

The hybridization of a pyrimidine ring with a morpholine moiety has yielded compounds with significant cytotoxic potential against various cancer cell lines.[2] One study demonstrated that a novel series of pyrimidine-morpholine hybrids exhibited potent activity, with one compound in particular showing IC50 values comparable to the standard chemotherapeutic agent 5-Fluorouracil.[2]

Table 2: In Vitro Cytotoxic Activity of Pyrimidine-Morpholine Hybrids [2]

Compound IDCancer Cell LineIC50 (µM)
2g SW480 (Colon Carcinoma)5.10 ± 2.12
MCF-7 (Breast Carcinoma)19.60 ± 1.13
5-Fluorouracil SW480 (Colon Carcinoma)4.90 ± 0.83
Cisplatin SW480 (Colon Carcinoma)16.10 ± 1.10

Note: Data is extracted from a study by Firouzi et al. (2025) for illustrative purposes.[2]

Anti-inflammatory Action: The Example of Morpholinopyrimidine Derivatives

Derivatives of morpholinopyrimidine have been investigated for their anti-inflammatory properties. In one study, certain compounds were found to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5] This indicates a potential mechanism for mitigating inflammatory responses.[4][5]

Table 3: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives [4][5]

Compound IDConcentration (µM)NO Production (% of Control)Cell Viability (%)
V4 12.5~40%>95%
V8 12.5~45%>95%
LPS Control -100%100%

Note: Data is approximated from graphical representations in a study by Fatima et al. (2023) for illustrative purposes.[4][5]

Methodologies for Biological Evaluation

Reproducibility of experimental findings is paramount in scientific research. The following are detailed protocols for the key assays mentioned in the comparative examples, which could be adapted for the evaluation of this compound.

Experimental Protocol 1: Antimicrobial Susceptibility Testing (Disc Diffusion Assay)

This method is widely used to assess the antimicrobial activity of chemical compounds.[6][7]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in sterile saline, with its turbidity adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6][7]

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial inoculum and then spread evenly across the surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.[7]

  • Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent. The solvent is allowed to evaporate completely.

  • Disc Placement: Using sterile forceps, the impregnated discs are placed firmly on the surface of the inoculated MHA plate.[7]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[7]

  • Data Collection: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters.[6]

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent used to dissolve the compound) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or a specialized detergent) is added to dissolve the formazan crystals.[8]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8] The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Visualizing Potential Mechanisms and Workflows

To further aid in the conceptualization of research involving this compound, the following diagrams illustrate a potential signaling pathway for investigation and a typical experimental workflow.

G cluster_0 Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS & COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 induces transcription NO_PGs NO & Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs Compound Morpholine Derivative Compound->NFkB inhibits?

Caption: A potential anti-inflammatory mechanism for a morpholine derivative.

G cluster_1 Antimicrobial Disc Diffusion Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum lawn_culture Create Lawn Culture on MHA Plate prep_inoculum->lawn_culture place_disc Place Disc on Inoculated Plate lawn_culture->place_disc impregnate_disc Impregnate Sterile Disc with Test Compound impregnate_disc->place_disc incubate Incubate at 37°C for 18-24h place_disc->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Workflow for the antimicrobial disc diffusion assay.

References

Efficacy of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide: A Comparative Analysis with Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature, preclinical data, or clinical trial information detailing the efficacy or therapeutic application of the compound N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. The CAS number for this compound is 112913-94-7.[1][2][3][4] While it is listed for sale by chemical suppliers, its biological activity and potential therapeutic uses have not been documented in published research.[2][5]

The morpholine chemical scaffold is present in various biologically active molecules with a wide range of therapeutic applications, including antifungal and anticancer agents.[6][7][8] However, the specific efficacy of this compound cannot be compared to any standard treatments due to the absence of experimental data.

To fulfill the user's request for a comparison guide in the specified format, this document will present a hypothetical scenario . We will postulate that this compound, hereafter referred to as "Compound X," has been investigated as a novel antifungal agent. This guide will compare its hypothetical efficacy against the standard-of-care antifungal drug, Fluconazole, for the treatment of infections caused by Candida albicans.

Note: All data presented in this guide is purely illustrative and not based on actual experimental results for Compound X.

Hypothetical Antifungal Efficacy: Compound X vs. Fluconazole

In this hypothetical study, the in vitro antifungal activity of Compound X was evaluated against Candida albicans and compared with Fluconazole. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Data Presentation: In Vitro Antifungal Activity
CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Compound X (Hypothetical) Candida albicans0.51.0
Fluconazole (Standard) Candida albicans1.04.0

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, which would be used in our hypothetical study.

Broth Microdilution Method for Antifungal Susceptibility Testing
  • Inoculum Preparation: Candida albicans isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum size of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: A serial two-fold dilution of Compound X and Fluconazole is prepared in 96-well microtiter plates using RPMI 1640 medium as the diluent. The concentration range tested would typically span from 0.06 to 64 µg/mL.

  • Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. This is assessed visually or by using a spectrophotometric reader.

Mandatory Visualizations

Experimental Workflow for Antifungal Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Culture Candida albicans prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of Compound X & Fluconazole inoculate Inoculate Microtiter Plates prep_inoculum->inoculate serial_dilution->inoculate incubation Incubate at 35°C for 24-48h inoculate->incubation read_plates Read Plates (Visually or Spectrophotometrically) incubation->read_plates determine_mic Determine MIC₅₀ and MIC₉₀ read_plates->determine_mic end end determine_mic->end End: Comparative Efficacy Data

Caption: Workflow for antifungal susceptibility testing.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action for Compound X, where it inhibits a key enzyme in the fungal cell wall synthesis pathway, a common target for antifungal drugs.

G ext Extracellular Space cyt Fungal Cytoplasm enzyme Glucan Synthase (Target Enzyme) product β-(1,3)-D-glucan (Cell Wall Component) enzyme->product Synthesizes precursor UDP-Glucose (Substrate) precursor->enzyme Binds disruption Cell Wall Disruption & Fungal Cell Death product->disruption compound_x Compound X compound_x->enzyme Inhibits

Caption: Hypothetical mechanism of action for Compound X.

References

Lacking Specific Data for a Comprehensive Structure-Activity Relationship Analysis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in detailed Structure-Activity Relationship (SAR) studies for the specific class of compounds, N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide derivatives. Despite extensive searches, no dedicated publications were identified that systematically explore how structural modifications to this scaffold impact its biological activity. Consequently, the quantitative data and detailed experimental protocols required to construct a full comparative guide are not publicly available at this time.

While the individual components of the target molecule—the morpholine ring, the acetamide group, and the fluorobenzyl moiety—are common pharmacophores in medicinal chemistry, research has not yet converged on a systematic SAR exploration of this particular combined structure. General reviews on morpholine and acetamide derivatives suggest potential avenues for investigation. For instance, studies on other morpholine-containing compounds have indicated that substitutions on the aromatic ring can influence activities such as anticancer efficacy. Similarly, modifications to the acetamide portion in various chemical series have been shown to modulate a wide range of biological effects.

However, without specific experimental data on a series of analogues of this compound, it is not possible to:

  • Present a quantitative comparison of their biological activities. Tables of data, such as IC50 or Ki values, which are central to an SAR analysis, could not be compiled.

  • Provide detailed experimental protocols for the synthesis and biological evaluation of this specific series of compounds.

  • Generate meaningful visualizations of signaling pathways or experimental workflows directly related to the SAR of these derivatives, as the underlying data is absent.

For researchers, scientists, and drug development professionals interested in this chemical scaffold, this represents an unexplored area of research. Future work would need to involve the synthesis of a library of derivatives with systematic variations at key positions, followed by rigorous biological testing to establish a clear and quantitative structure-activity relationship. Such studies would be invaluable in determining the therapeutic potential of this class of compounds and guiding the design of more potent and selective analogues.

Unraveling the Off-Target Profile of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and public databases reveals a significant gap in the pharmacological understanding of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. To date, no specific biological target or mechanism of action has been publicly disclosed for this compound. Consequently, a direct comparative analysis of its off-target effects with alternative molecules is not feasible.

The concept of "off-target" effects is predicated on a known primary biological target. These are unintended interactions of a drug or compound with proteins or other biomolecules that are not its intended therapeutic target. Without the identification of the on-target activity of this compound, a foundational element for any comparative guide on off-target effects is missing.

Currently, information regarding this compound is predominantly limited to its chemical properties and availability from commercial suppliers. Data such as its CAS Number (112913-94-7) and molecular formula (C14H19FN2O2) are readily accessible. However, crucial pharmacological data, including its primary target, potency, and selectivity, remain unpublished in the public domain.

The Path Forward: Establishing a Pharmacological Baseline

To enable a future comparative analysis of the off-target effects of this compound, the following experimental workflow would be necessary to first establish its primary target.

Experimental Workflow for Target Identification

A systematic approach is required to identify the primary biological target of a novel compound. This typically involves a multi-pronged strategy combining computational and experimental methods.

cluster_computational In Silico Screening cluster_experimental Experimental Validation cluster_confirmation Target Confirmation ligand_based Ligand-Based Screening (Similarity to known drugs) biochemical_assays Biochemical Assays (e.g., Kinase Panels) ligand_based->biochemical_assays Identifies potential target classes structure_based Structure-Based Screening (Molecular Docking) structure_based->biochemical_assays Predicts binding to specific proteins cell_based_assays Cell-Based Assays (Phenotypic Screening) biochemical_assays->cell_based_assays Confirms direct interaction proteomics Affinity Chromatography/ Mass Spectrometry cell_based_assays->proteomics Identifies cellular response validation Target Validation (e.g., siRNA, CRISPR) proteomics->validation Identifies direct binding partners downstream Downstream Signaling Analysis validation->downstream Confirms target engagement in cells

Figure 1. A generalized experimental workflow for the identification of the primary biological target of a novel chemical compound.

Hypothetical Signaling Pathway Analysis

Once a primary target is identified, understanding its role in cellular signaling is crucial. For instance, if this compound were found to be an inhibitor of a hypothetical Kinase X, a key component of the MAPK signaling pathway, its effects on downstream signaling could be investigated.

cluster_pathway Hypothetical MAPK Signaling Pathway cluster_inhibition Potential Point of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseX Kinase X (Hypothetical Target) ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation KinaseX->MEK Inhibition by This compound

Figure 2. A diagram illustrating a hypothetical point of intervention for this compound within the MAPK signaling pathway, assuming its primary target is "Kinase X".

Future Directions

The creation of a comprehensive comparison guide on the off-target effects of this compound is contingent on the publication of primary research elucidating its pharmacological profile. Researchers in possession of this compound are encouraged to undertake target identification and validation studies. Once a primary target is established, a meaningful comparison with other compounds acting on the same target can be conducted. This would involve:

  • Selectivity Profiling: Screening the compound against a broad panel of related and unrelated targets (e.g., kinases, GPCRs, ion channels) to identify off-target interactions.

  • Comparative Analysis: Benchmarking the selectivity profile against that of other known modulators of the primary target.

  • Functional Assays: Characterizing the functional consequences of off-target binding to ascertain their biological relevance.

Until such data becomes available, any discussion of the off-target effects of this compound remains speculative. The scientific community awaits foundational research to unlock the therapeutic potential and selectivity profile of this molecule.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and related compounds, focusing on their potential as therapeutic agents. Due to a lack of publicly available experimental data for this compound, this review leverages data from structurally related morpholine derivatives and established therapeutic agents that share a plausible mechanism of action: dual inhibition of serotonin and norepinephrine reuptake.

The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its presence in numerous approved drugs highlights its utility in designing molecules with a wide range of biological activities, including those targeting the central nervous system.[2][3]

Comparative Analysis of Biological Activity

While specific quantitative data for this compound is not available in the current literature, the structural similarity of its core, a 4-benzylmorpholine moiety, to known serotonin-norepinephrine reuptake inhibitors (SNRIs) suggests a similar mechanism of action. SNRIs are a class of antidepressants that function by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[1]

To provide a framework for comparison, the following table summarizes the in vitro binding affinities of several well-established SNRIs for the human serotonin transporter (SERT) and norepinephrine transporter (NET). This data is representative of the type of information required to evaluate the potency and selectivity of a new chemical entity like this compound.

CompoundSERT Ki (nM)NET Ki (nM)Selectivity (SERT/NET)
Duloxetine 0.77.50.09
Venlafaxine 8224800.03
Milnacipran 1601001.6
Desvenlafaxine 305500.05

Note: This table presents representative data for established SNRIs and is intended for illustrative purposes. The binding affinities for this compound are currently unknown.

Postulated Signaling Pathway and Mechanism of Action

The hypothesized mechanism of action for this compound, based on its structural features, is the inhibition of both SERT and NET. The diagram below illustrates this proposed signaling pathway at a neuronal synapse.

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_vesicle Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic cleft_NT 5-HT & NE presynaptic->cleft_NT NT Serotonin (5-HT) & Norepinephrine (NE) NT->presynaptic Release SERT SERT SERT->presynaptic NET NET NET->presynaptic cleft_NT->SERT Reuptake cleft_NT->NET Reuptake receptor Postsynaptic Receptors cleft_NT->receptor Binding postsynaptic receptor->postsynaptic Signal Transduction compound This compound compound->SERT Inhibition compound->NET Inhibition Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay b1 Incubate membranes with radioligand & test compound b2 Filter to separate bound & free ligand b1->b2 b3 Measure radioactivity b2->b3 b4 Calculate Ki b3->b4 end Determine Potency & Selectivity as a potential SNRI b4->end u1 Pre-incubate cells with test compound u2 Add radiolabeled neurotransmitter u1->u2 u3 Terminate uptake & lyse cells u2->u3 u4 Measure intracellular radioactivity u3->u4 u5 Calculate IC50 u4->u5 u5->end start Test Compound: This compound start->b1 start->u1

References

Benchmarking N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide against other research compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Epidermal Growth Factor Receptor (EGFR) Inhibitors in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the morpholine-containing, first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, against other prominent EGFR tyrosine kinase inhibitors (TKIs): Erlotinib (1st generation), Afatinib (2nd generation), and Osimertinib (3rd generation). This document is intended to serve as a resource for researchers and drug development professionals by presenting comparative data on potency, clinical efficacy, and detailed experimental methodologies.

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. In Gefitinib, this structural feature contributes to its efficacy as a targeted cancer therapeutic. The following sections offer an objective comparison to contextualize its performance against other key players in the field of EGFR-targeted therapies for non-small cell lung cancer (NSCLC).

Data Presentation: In Vitro Potency and Clinical Efficacy

The following tables summarize the in vitro inhibitory concentrations (IC50) and key clinical trial outcomes for Gefitinib and its comparators.

Table 1: Comparative In Vitro Potency (IC50, nM) of EGFR TKIs

This table presents the half-maximal inhibitory concentration (IC50) values of Gefitinib, Erlotinib, Afatinib, and Osimertinib against wild-type EGFR and common activating and resistant mutations. Lower values indicate higher potency.

CompoundGenerationEGFR (Wild-Type)EGFR (L858R)EGFR (Exon 19 Del)EGFR (T790M)
Gefitinib 1st31 nM11.64 nM~20 nM>1000 nM
Erlotinib 1st~60 nM~20 nM~10 nM>1000 nM
Afatinib 2nd31 nM~10 nM~10 nM>1000 nM
Osimertinib 3rd~500 nM33.30 nM~15 nM~10 nM

Data compiled from multiple preclinical studies. Actual values may vary depending on experimental conditions.

Table 2: Comparative Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC

This table summarizes key efficacy endpoints from pivotal clinical trials comparing these EGFR TKIs.

MetricGefitinibErlotinibAfatinibOsimertinib
Objective Response Rate (ORR) ~70%~70%~70%~80%
Median Progression-Free Survival (PFS) ~10.4 months~13.0 months~18.8 months18.9 months
Median Overall Survival (OS) ~31.8 months~48.6 months~59.2 months38.6 months

Data are derived from various head-to-head and comparative clinical trials, including the FLAURA and LUX-Lung series.[1][2][3]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to allow for replication and validation of findings.

EGFR Kinase Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (Gefitinib, etc.)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be near its Km for EGFR.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for EGFR Phosphorylation Inhibition

Objective: To assess the inhibition of EGFR autophosphorylation by a test compound in a cellular context.

Materials:

  • NSCLC cell lines (e.g., HCC827 for activating mutations, H1975 for T790M resistance)

  • Complete cell culture medium

  • Test compounds

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells in serum-free medium for 12-24 hours. Pre-treat with various concentrations of the test compound or vehicle control for 2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour. Incubate with primary antibody against phospho-EGFR overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using a digital imager.[4]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control like actin.

Mandatory Visualizations

EGFR Signaling Pathway and TKI Inhibition

This diagram illustrates the EGFR signaling cascade and the point of intervention for tyrosine kinase inhibitors like Gefitinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds TKI EGFR TKI (Gefitinib, etc.) TKI->EGFR Inhibits Autophosphorylation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: EGFR signaling pathway and the inhibitory action of TKIs.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the workflow for determining the IC50 of a novel EGFR inhibitor.

Kinase_Assay_Workflow prep Prepare serial dilutions of test compound plate Plate compound/vehicle, EGFR enzyme, and substrate/ATP mixture prep->plate incubate Incubate for 60 minutes at room temperature plate->incubate detect Add ADP-Glo reagent and detection reagent incubate->detect read Measure luminescence (plate reader) detect->read analyze Analyze data and determine IC50 value read->analyze

Caption: Workflow for an In Vitro EGFR Kinase Assay.

References

Safety Operating Guide

Proper Disposal of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the disposal of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and should be supplemented by a thorough review of your institution's specific safety protocols and consultation with your Environmental Health and Safety (EHS) department. Always prioritize site-specific and regulatory requirements.

I. Hazard Assessment and Classification

Given its chemical structure as a fluorinated organic compound containing a morpholine ring and an acetamide group, this compound should be handled with care. Organic compounds, especially those containing halogens like fluorine, should not be disposed of down the drain.[3][4] Due to the presence of fluorine, this compound is classified as a halogenated organic waste.[5]

Key Principles for Handling:

  • Always handle the compound in a well-ventilated area or a chemical fume hood to prevent inhalation of any potential vapors or dust.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Avoid contact with skin and eyes.[6][7]

II. Segregation and Storage of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]

  • Waste Container: Designate a specific, clearly labeled container for "Halogenated Organic Waste".[5] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent spills and evaporation.[2][9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[8] Do not use abbreviations or chemical formulas.

  • Storage Location: Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[2][10] This area should have secondary containment to control any potential leaks.[2]

  • Incompatible Wastes: Do not mix this waste with other waste streams, such as non-halogenated solvents, acids, bases, or oxidizers.[5][9]

III. Disposal Protocol

The disposal of this compound must be handled through your institution's hazardous waste management program.[1][10]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE (safety goggles, lab coat, gloves).[3]

  • Waste Transfer: Carefully transfer the waste this compound (in solid form or dissolved in a compatible solvent) into the designated "Halogenated Organic Waste" container. Perform this transfer inside a chemical fume hood.

  • Container Sealing: Securely close the waste container lid immediately after adding the waste. Containers holding hazardous waste must be kept closed at all times, except when adding or removing waste.[1][2]

  • Log Entry: If your laboratory maintains a waste log, record the amount of waste added to the container.

  • Arrange for Pickup: Once the waste container is full or has been accumulating for a period defined by your institution's policy (often not to exceed one year), contact your EHS department to arrange for a hazardous waste pickup.[10]

Disposal of Contaminated Materials:

  • Solid Waste: Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with this compound should be considered hazardous waste.[2][4] These items should be collected in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface or remove the original label.[1] Consult your EHS for specific procedures.

IV. Quantitative Data Summary

Without a specific Safety Data Sheet for this compound, quantitative hazard data is not available. The table below summarizes general quantitative limits for hazardous waste accumulation as a reference.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA55 gallons[10]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)[10]
Maximum Storage Time in SAAUp to 12 months (unless limits are met)[10]

SAA: Satellite Accumulation Area

V. Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste assess_waste Assess Waste Type start->assess_waste is_halogenated Is it a halogenated organic compound? assess_waste->is_halogenated halogenated_container Place in 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container No (General Case) label_container Ensure container is properly labeled: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date halogenated_container->label_container non_halogenated_container->label_container store_waste Store in designated Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact EHS for disposal pickup when container is full or storage time limit is reached store_waste->contact_ehs end End of Process contact_ehs->end

Caption: Waste Segregation and Storage Workflow.

start Start: Disposal of Contaminated Items item_type What is the item? start->item_type solid_waste Contaminated Solid Waste (gloves, paper towels, etc.) item_type->solid_waste Solid Material empty_container Empty Chemical Container item_type->empty_container Empty Container collect_solid Collect in a labeled solid hazardous waste bag/container solid_waste->collect_solid triple_rinse Triple-rinse with a suitable solvent empty_container->triple_rinse dispose_hw Dispose of as hazardous waste via EHS collect_solid->dispose_hw collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate deface_label Deface or remove original label triple_rinse->deface_label collect_rinsate->dispose_hw dispose_trash Dispose of container as regular trash deface_label->dispose_trash

References

Comprehensive Safety and Handling Protocol for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Assessment

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Damage: May cause severe skin burns and serious eye damage.[1]

  • Reproductive Hazards: Suspected of damaging fertility or the unborn child.[1][2]

  • Flammability: Vapors may form explosive mixtures with air.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][3]To protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.[1]To prevent skin contact and absorption.
Lab coat or chemical-resistant apron.[3]To protect clothing and underlying skin from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]To be used in case of inadequate ventilation or when aerosolization is possible.
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve or react compound handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer clean_decontaminate Decontaminate work surfaces handle_transfer->clean_decontaminate Complete Experiment clean_dispose_waste Dispose of waste in designated containers clean_decontaminate->clean_dispose_waste clean_doff_ppe Doff PPE in correct order clean_dispose_waste->clean_doff_ppe clean_wash Wash hands thoroughly clean_doff_ppe->clean_wash start Waste Generated solid Solid Waste start->solid liquid Liquid Waste start->liquid sharps Sharps Waste start->sharps solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container sharps_container Sharps Container sharps->sharps_container disposal Dispose via certified hazardous waste vendor solid_container->disposal liquid_container->disposal sharps_container->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.